Product packaging for Dasatinib Carboxylic Acid Ethyl Ester(Cat. No.:CAS No. 910297-62-0)

Dasatinib Carboxylic Acid Ethyl Ester

Cat. No.: B588416
CAS No.: 910297-62-0
M. Wt: 530.044
InChI Key: LTKNTZZGCSNLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dasatinib Carboxylic Acid Ethyl Ester (CAS 910297-62-0) is a high-purity chemical compound with a molecular formula of C24H28ClN7O3S and a molecular weight of 530.0 g/mol . This ester derivative of the tyrosine kinase inhibitor Dasatinib plays a dual role in pharmaceutical research and development. Its primary application is as a critical synthetic intermediate in the multi-step manufacturing pathways of Dasatinib, where the ethyl ester functional group acts as a strategic building block or protecting group . Furthermore, it is recognized as a known process-related impurity in the Active Pharmaceutical Ingredient (API) of Dasatinib, making it an essential Reference Standard for analytical method development, method validation (AMV), and rigorous Quality Control (QC) procedures, particularly in support of Abbreviated New Drug Applications (ANDA) . The compound is also of significant value in foundational research, serving as a versatile precursor for the synthesis of novel Dasatinib conjugates. Scientific studies have successfully utilized similar ester intermediates to create a library of derivatives, such as Dasatinib-amino acid and Dasatinib-fatty acid conjugates, via esterification reactions. These derivatives are engineered to explore mechanisms of kinase selectivity and to improve specificity towards a range of tyrosine kinases, including Src, Csk, and Abl . This product is supplied with comprehensive characterization data and is strictly for analytical or research purposes. It is not intended for human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting, with reference to the accompanying Safety Data Sheet (SDS) for proper handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN7O3S B588416 Dasatinib Carboxylic Acid Ethyl Ester CAS No. 910297-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKNTZZGCSNLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728430
Record name Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-62-0
Record name Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dasatinib Carboxylic Acid Ethyl Ester is a key intermediate and a known impurity in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). A thorough understanding of its synthesis is crucial for process optimization and impurity control in the manufacturing of Dasatinib. This guide provides a detailed overview of the synthetic pathway, including experimental protocols and quantitative data for each key step.

Overall Synthesis Pathway

The synthesis of this compound can be accomplished through a three-step process, beginning with the formation of a thiazole ring, followed by coupling with a pyrimidine derivative, and finally, the introduction of the piperazine moiety.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Final Coupling A Ethyl Acetoacetate D Ethyl 2-amino-4-methylthiazole-5-carboxylate A->D B N-Bromosuccinimide (NBS) B->D C Thiourea C->D F Ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate D->F E 4,6-Dichloro-2-methylpyrimidine E->F H This compound F->H G 1-(2-Hydroxyethyl)piperazine G->H

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The initial step involves the Hantzsch thiazole synthesis to construct the core thiazole ring. A one-pot procedure is commonly employed, starting from ethyl acetoacetate.

Experimental Protocol

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL) cooled to below 0°C, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added. The reaction mixture is then stirred at room temperature for 2 hours. The completion of the bromination can be monitored by thin-layer chromatography (TLC). Following the disappearance of the starting material, thiourea (3.80 g, 0.05 mol) is added to the mixture. The reaction is then heated to 80°C for 2 hours to facilitate the cyclization, yielding Ethyl 2-amino-4-methylthiazole-5-carboxylate[1].

An alternative method involves the reaction of ethyl 2-chloroacetoacetate with thiourea. In this procedure, an ethyl acetate solution is prepared, to which thiourea and a catalytic amount of sodium carbonate are added. The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise. The reaction is then maintained at 60-70°C for 5-5.5 hours[2].

Quantitative Data
Starting MaterialsReagents/SolventsReaction ConditionsProductYieldPurityReference
Ethyl Acetoacetate, ThioureaNBS, Water, THF0°C to 80°C, 4hEthyl 2-amino-4-methylthiazole-5-carboxylateNot SpecifiedNot Specified[1]
Ethyl 2-chloroacetoacetate, ThioureaEthanol, Sodium Carbonate40-70°C, 5-5.5hEthyl 2-amino-4-methylthiazole-5-carboxylate>98%m.p. 172-173°C[2]

Step 2: Synthesis of Ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate

The second step involves the nucleophilic aromatic substitution reaction between the synthesized thiazole derivative and 4,6-dichloro-2-methylpyrimidine.

Experimental Protocol

To a solution of 4,6-dichloro-2-methylpyrimidine (10 g, 61.4 mmol) and ethyl 2-aminothiazole-5-carboxylate (10.6 g, 61.4 mmol) in dimethylformamide (DMF) (210 ml) at 0°C under an inert atmosphere, sodium hydride (5.40 g, 135 mmol) is added in portions. The reaction mixture is then slowly warmed to room temperature and stirred for 72 hours. Upon completion, the excess sodium hydride is quenched with a saturated solution of ammonium chloride. The mixture is then poured into water, and the resulting precipitate is filtered and dried to give ethyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate[3].

Experimental_Workflow_Step2 Start Start: Dissolve Reactants in DMF at 0°C Add_NaH Add Sodium Hydride Start->Add_NaH Stir Warm to RT and Stir for 72h Add_NaH->Stir Quench Quench with Saturated NH4Cl Stir->Quench Precipitate Pour into Water and Stir Quench->Precipitate Filter_Dry Filter and Dry the Product Precipitate->Filter_Dry

References

"Dasatinib Carboxylic Acid Ethyl Ester as a metabolite of Dasatinib"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. This technical guide provides an in-depth overview of the metabolic pathways of Dasatinib, with a particular focus on the formation of its carboxylic acid metabolite (M6). It also addresses the status of Dasatinib Carboxylic Acid Ethyl Ester, clarifying its role as a synthetic compound for research and analytical purposes rather than a known in vivo metabolite. This document synthesizes quantitative data, details experimental protocols for metabolite analysis, and presents visual diagrams of the relevant biological and experimental processes.

Introduction to Dasatinib Metabolism

Dasatinib is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) playing a major role in its biotransformation.[1][2][3][4][5] Other enzymes, including flavin-containing monooxygenase 3 (FMO3) and cytosolic oxidoreductases, also contribute to the formation of its various metabolites.[1][2][5] The main metabolic pathways include N-dealkylation, N-oxidation, hydroxylation, and oxidation of the N-hydroxyethylpiperazine side chain to a carboxylic acid.[1][4][6]

The primary circulating metabolites of Dasatinib identified in humans are M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxylation).[1][2][4][5][6] While some of these metabolites exhibit pharmacological activity, their contribution to the overall clinical efficacy of Dasatinib is generally considered to be minor.[4][7]

The M6 Metabolite: Dasatinib Carboxylic Acid

Dasatinib Carboxylic Acid, designated as the M6 metabolite, is an oxidative metabolite of Dasatinib.[1][4][8][9] Its formation involves the oxidation of the terminal hydroxyl group of the N-hydroxyethylpiperazine moiety.

Enzymatic Formation of Dasatinib Carboxylic Acid (M6)

The formation of the M6 metabolite is catalyzed by a cytosolic oxidoreductase.[1][2][3][5] It has been suggested that an alcohol or aldehyde dehydrogenase may be responsible for this conversion.[2] Unlike many other Dasatinib metabolites, the formation of M6 is not primarily mediated by cytochrome P450 enzymes.[1][5]

The metabolic conversion can be visualized as a two-step oxidation process, likely proceeding through an intermediate aldehyde.

Dasatinib Dasatinib (N-hydroxyethylpiperazine side chain) Intermediate Aldehyde Intermediate Dasatinib->Intermediate Alcohol Dehydrogenase (Cytosolic Oxidoreductase) M6 Dasatinib Carboxylic Acid (M6) Intermediate->M6 Aldehyde Dehydrogenase (Cytosolic Oxidoreductase)

Caption: Proposed enzymatic pathway for the formation of Dasatinib Carboxylic Acid (M6).

This compound: A Synthetic Derivative

A critical point of clarification for researchers is the status of this compound. Based on available scientific literature, This compound is not a known in vivo metabolite of Dasatinib . Instead, it is consistently referenced as a synthetic compound, available commercially as an analytical reference standard and for use in research, such as in the study of Dasatinib-related impurities and in the synthesis of other Dasatinib derivatives.[10][11]

The presence of this compound in analytical settings is typically as a process-related impurity from the synthesis of Dasatinib or as an intentionally synthesized standard for quality control purposes.[10][12][13][14]

Quantitative Analysis of Dasatinib and its Metabolites

The quantification of Dasatinib and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed.

Summary of Pharmacokinetic Parameters

While specific quantitative data for this compound as a metabolite is not applicable, the following table summarizes key pharmacokinetic parameters for Dasatinib and its major in vivo metabolites.

CompoundTmax (hours)Half-life (hours)Major Formation PathwayKey Enzymes Involved
Dasatinib ~0.5 - 6~3 - 4--
M4 (N-dealkylated) --N-dealkylationCYP3A4, CYP1A1, CYP1B1[2]
M5 (N-oxide) --N-oxidationFMO3, various CYPs[1][2]
M6 (Carboxylic Acid) --Oxidation of N-hydroxyethylpiperazine side chainCytosolic Oxidoreductase (e.g., ADH, ALDH)[1][2]
M20 (Hydroxylated) --HydroxylationCYP3A4[1][2]
M24 (Hydroxylated) --HydroxylationCYP3A4[1][2]

Note: Detailed pharmacokinetic parameters for individual metabolites are not always extensively reported in the literature.

Experimental Protocols

In Vitro Metabolism Studies for Metabolite Identification

A general workflow for identifying the enzymes responsible for Dasatinib metabolism is outlined below.

cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Dasatinib Dasatinib Incubation Incubation (37°C) Dasatinib->Incubation Enzyme Enzyme Source (e.g., Human Liver Microsomes, cDNA-expressed enzymes) Enzyme->Incubation Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Metabolite Identification and Quantification) LCMS->Data

Caption: General workflow for in vitro Dasatinib metabolism studies.

Methodology:

  • Incubation: Dasatinib (often radiolabeled, e.g., with ¹⁴C) is incubated with a source of metabolic enzymes, such as human liver microsomes (HLM), S9 fractions, or specific cDNA-expressed enzymes (e.g., CYPs, FMOs).[1] The incubation mixture includes necessary cofactors like NADPH for oxidative metabolism or UDPGA for glucuronidation.

  • Reaction Termination: The metabolic reactions are stopped at various time points by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected. Further purification or concentration may be performed using techniques like solid-phase extraction (SPE).

  • Analytical Detection: The prepared samples are analyzed by LC-MS/MS. The chromatographic separation allows for the resolution of Dasatinib from its metabolites, and the mass spectrometric detection enables their identification and quantification based on their mass-to-charge ratios and fragmentation patterns.

Synthesis of this compound (as a Reference Standard)

The synthesis of this compound for use as an analytical standard typically involves the esterification of the carboxylic acid group on the piperazine moiety of a suitable precursor. A generalized synthetic approach is the coupling of a Dasatinib precursor with an ethyl ester-containing reagent. For instance, a common synthetic route for Dasatinib and its analogues involves coupling 2-bromothiazole-5-carboxylic acid with the appropriate aniline, followed by a Buchwald-Hartwig amination reaction with the relevant piperazine derivative.[3]

Signaling Pathways Inhibited by Dasatinib

Dasatinib's therapeutic effect is derived from its inhibition of multiple tyrosine kinases. A simplified representation of its primary targets and their downstream effects is shown below.

cluster_0 Kinase Targets cluster_1 Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases (SRC, LCK, LYN, etc.) Dasatinib->SRC c_KIT c-KIT Dasatinib->c_KIT PDGFR PDGFR Dasatinib->PDGFR Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival SRC->Proliferation SRC->Survival c_KIT->Proliferation Angiogenesis Angiogenesis PDGFR->Angiogenesis

Caption: Simplified diagram of key signaling pathways inhibited by Dasatinib.

Conclusion

Dasatinib undergoes extensive metabolism to form several metabolites, with Dasatinib Carboxylic Acid (M6) being a notable oxidative product formed by cytosolic enzymes. It is imperative for the scientific community to recognize that This compound is not an in vivo metabolite but rather a synthetic derivative used for analytical and research purposes. A clear understanding of the metabolic profile of Dasatinib is essential for the accurate interpretation of pharmacokinetic data and for the ongoing development of novel kinase inhibitors.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Dasatinib to its Carboxylic Acid and Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4) and other enzymes. A significant metabolic pathway involves the oxidation of the N-hydroxyethyl side chain to form a carboxylic acid metabolite, designated M6. This technical guide provides a comprehensive overview of the in vitro methodologies used to study this transformation. While the formation of the carboxylic acid (M6) is well-documented to be catalyzed by a cytosolic oxidoreductase, this paper also explores the potential for the formation of a corresponding carboxylic acid ethyl ester. This guide details the necessary experimental protocols, summarizes key quantitative data for major metabolites, and presents metabolic and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers in drug development.

Introduction to Dasatinib Metabolism

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its efficacy and safety are influenced by its pharmacokinetic profile, which is heavily dependent on metabolic clearance.[2] In vivo studies have shown that Dasatinib is extensively metabolized, with less than 20% of an oral dose excreted unchanged.[3]

The primary metabolic pathways include:

  • Oxidation: Mediated primarily by CYP3A4, leading to hydroxylated metabolites (M20, M24).[4]

  • N-dealkylation: Also catalyzed by CYP3A4, producing the M4 metabolite.[4]

  • N-oxidation: Formation of the M5 metabolite, primarily by flavin-containing monooxygenase 3 (FMO3).[4]

  • Alcohol Oxidation: Conversion of the terminal alcohol on the hydroxyethylpiperazine moiety to a carboxylic acid (M6).[3][4]

This guide focuses on the formation of the M6 carboxylic acid metabolite and the theoretical, yet plausible, formation of its ethyl ester derivative, a transformation of interest for understanding potential metabolic liabilities and drug-drug interactions.

Metabolic Pathway Overview

The metabolism of Dasatinib is complex, involving multiple enzymes and pathways. The formation of the M6 carboxylic acid is a two-step oxidation process originating from the N-hydroxyethyl side chain. The subsequent formation of an ethyl ester could theoretically occur via esterification, potentially catalyzed by carboxylesterases in the presence of ethanol.

G cluster_main Dasatinib Metabolism cluster_phase1 Phase I Metabolism cluster_oxidation Alcohol Oxidation Pathway Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 CYP3A4 M5 M5 (N-oxidation) Dasatinib->M5 FMO3 M20_M24 M20, M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4 Intermediate Aldehyde Intermediate (Unstable) Dasatinib->Intermediate Alcohol Dehydrogenase? M6 M6 (Dasatinib Carboxylic Acid) Dasatinib->M6 Cytosolic Oxidoreductase Intermediate->M6 Aldehyde Dehydrogenase? EthylEster Dasatinib Carboxylic Acid Ethyl Ester M6->EthylEster Carboxylesterase? (in presence of Ethanol)

Caption: Proposed metabolic pathways of Dasatinib, highlighting the formation of the M6 carboxylic acid and its potential ethyl ester derivative.

Experimental Protocols

To investigate the in vitro formation of Dasatinib carboxylic acid and its ethyl ester, a series of experiments using human liver subcellular fractions are required.

Materials and Reagents
  • Test Compound: Dasatinib (free base)

  • Reference Standards: Dasatinib Carboxylic Acid (M6)[5], Dasatinib Carboxylic Acid Ethyl Ester[6]

  • Enzyme Sources: Pooled Human Liver Microsomes (HLM), Pooled Human Liver Cytosol (HLC), Cryopreserved Human Hepatocytes

  • Cofactors: NADPH Regenerating System (e.g., G6P, G6PD, NADP+), NAD+, UDPGA, PAPS

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Water (LC-MS grade)

  • Buffers: Potassium Phosphate Buffer (pH 7.4)

  • Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Lopinavir[7] or a stable isotope-labeled Dasatinib)

Incubation Protocol: Cytosol and Microsomes

Since M6 formation is mediated by a cytosolic enzyme and other metabolites by microsomal enzymes, parallel or sequential incubations are necessary.[4]

  • Preparation: Prepare a stock solution of Dasatinib in DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock in the incubation buffer.

  • Incubation Mixture (Cytosol for M6):

    • In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), pooled human liver cytosol (final concentration 1 mg/mL), and NAD+ (final concentration 1 mM).

    • To investigate ethyl ester formation, a parallel set of incubations should include ethanol at a relevant concentration (e.g., 0.1% v/v).

  • Incubation Mixture (Microsomes for other metabolites):

    • In a separate tube, combine buffer, pooled HLM (final concentration 0.5-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-warm the incubation mixtures at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding Dasatinib (final concentration typically 1-10 µM).

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge at >10,000 g for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Dasatinib and its metabolites due to its high sensitivity and selectivity.[7][8]

  • Chromatographic System: A UPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., Luna phenyl-hexyl) is often suitable.[9]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

The workflow for developing and executing an in vitro metabolism study is outlined below.

G cluster_workflow In Vitro Metabolism Experimental Workflow prep Prepare Reagents (Buffer, Cofactors, Drug Stock) incubate Incubate Drug with Liver Fractions (HLM/HLC) at 37°C prep->incubate quench Terminate Reaction (Ice-Cold Acetonitrile + IS) incubate->quench Time Points (0, 5, 15... min) process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis (MRM Mode) process->analyze data Data Processing (Quantification & Kinetics) analyze->data

Caption: A typical experimental workflow for an in vitro drug metabolism study using liver subcellular fractions.

Data Presentation and Analysis

Quantitative data from in vitro experiments are crucial for predicting in vivo clearance and understanding metabolic profiles.

Quantitative Analysis

The rate of metabolite formation is determined by plotting the concentration of the metabolite versus time. From these rates, enzyme kinetic parameters can be calculated by measuring the initial velocity of formation at various substrate concentrations.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
Dasatinib 488.2 401.1 Positive
Dasatinib Carboxylic Acid (M6) 502.0 401.1 Positive
This compound 530.0 401.1 Positive
Internal Standard (Lopinavir) 629.4 447.3 Positive

Note: These values are illustrative and require experimental optimization.

Enzyme Kinetics

The intrinsic formation clearance (CLint, formation) is a key parameter derived from Michaelis-Menten kinetics, representing the efficiency of a metabolic pathway.

Table 2: Published In Vitro Enzyme Kinetic Parameters for Major Dasatinib Metabolites

Metabolite Forming Enzyme Km (µM) Vmax (pmol/mg protein/min) CLint (Vmax/Km) (µL/mg protein/min)
M4 CYP3A4 1.9 98.8 52
M5 FMO3 28.5 399 14
M20 CYP3A4 0.82 225 274
M24 CYP3A4 1.8 36 20

Data sourced from Wang et al., 2008.[4]

Table 3: Template for Reporting Novel Metabolite Kinetic Data

Parameter Dasatinib Carboxylic Acid (M6) This compound
Enzyme Source Human Liver Cytosol Human Liver Cytosol + Ethanol
Km (µM) To be determined To be determined
Vmax (pmol/mg protein/min) To be determined To be determined

| CLint (µL/mg protein/min) | To be determined | To be determined |

Conclusion

The in vitro metabolism of Dasatinib is a multi-pathway process dominated by CYP3A4-mediated oxidation. However, the formation of the M6 carboxylic acid metabolite via a cytosolic oxidoreductase represents a distinct and significant clearance pathway.[4] The potential for subsequent or direct formation of a carboxylic acid ethyl ester, particularly in the presence of ethanol, warrants investigation to fully characterize Dasatinib's metabolic fate. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to quantify these metabolites, determine their formation kinetics, and ultimately contribute to a more comprehensive understanding of Dasatinib's disposition, aiding in the prediction of clinical outcomes and potential drug interactions.

References

Structural Characterization of Dasatinib Carboxylic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of Dasatinib Carboxylic Acid Ethyl Ester, a known impurity and metabolite of the tyrosine kinase inhibitor, Dasatinib. A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound, which is critical for regulatory compliance and ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This document outlines the key analytical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental methodologies are provided for each technique, alongside a structured presentation of key molecular data. This guide is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction

Dasatinib is a potent inhibitor of multiple tyrosine kinases and is utilized in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] During its synthesis and storage, various related substances, including process impurities and degradation products, can arise. This compound (Scheme 1) is one such identified impurity. Its thorough characterization is a mandatory step in the drug development process to understand its potential impact and to establish appropriate control measures.[2]

The structural characterization of pharmaceutical impurities relies on a combination of spectroscopic techniques to confirm the molecular structure and ensure the absence of other co-eluting impurities. This guide details the application of NMR, MS, and IR spectroscopy for the definitive identification of this compound.

Scheme 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Molecular and Physicochemical Data

The fundamental identifying information for this compound has been compiled from various sources and is presented in Table 1. This data serves as the primary reference for the compound.[3][4][5]

Table 1: Key Identifiers for this compound

ParameterValueReference
IUPAC Name 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester[4][5]
CAS Number 910297-62-0[3][4]
Molecular Formula C₂₄H₂₈ClN₇O₃S[3][4]
Molecular Weight 530.04 g/mol [3][4]
Accurate Mass 529.17[6]

Spectroscopic Characterization Data

The following tables summarize the expected data from the key spectroscopic techniques used for the structural elucidation of this compound. While specific, proprietary spectral data from reference standard providers is not publicly available, this section outlines the type of data that is generated and its significance. Commercial suppliers of this reference standard, such as Daicel Pharma and GLP Pharma Standards, typically provide a comprehensive Certificate of Analysis with detailed spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are critical for confirming the structure of this compound by providing information on the chemical environment of hydrogen and carbon atoms, respectively.

Table 2: Expected ¹H and ¹³C NMR Spectral Data (Placeholder)

TechniqueExpected Chemical Shifts (ppm) and MultiplicitiesStructural Assignment
¹H NMR Data not publicly availableProtons of the ethyl group, piperazine ring, pyrimidine ring, thiazole ring, and 2-chloro-6-methylphenyl group.
¹³C NMR Data not publicly availableCarbon atoms of the ethyl ester, piperazine ring, pyrimidine ring, thiazole ring, and 2-chloro-6-methylphenyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[1]

Table 3: Expected Mass Spectrometry Data

TechniqueExpected m/zInterpretation
HRMS (ESI+) ~530.17 (M+H)⁺Confirms the molecular weight and elemental composition. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would also be observable.
MS/MS Data not publicly availableFragmentation pattern would correspond to the loss of key structural moieties, such as the ethyl ester group or the 2-chloro-6-methylphenyl group, providing further structural confirmation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10]

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400-3200 MediumN-H stretching (amide and amine)
~3000-2850 Medium-WeakC-H stretching (aliphatic and aromatic)
~1735 StrongC=O stretching (ester)
~1650 StrongC=O stretching (amide)
~1600-1450 Medium-StrongC=C and C=N stretching (aromatic and heteroaromatic rings)
~1250-1000 StrongC-O stretching (ester)

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in the structural characterization of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound reference standard.[11]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[11]

  • Ensure the sample is fully dissolved; vortex if necessary.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

    • Identify the chemical shifts of all signals in the ¹³C spectrum.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and fragmentation pattern using HRMS and MS/MS.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Separation (if necessary): While direct infusion can be used, coupling with HPLC is standard for impurity analysis to ensure the analysis of a pure compound.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Analyze the sample using electrospray ionization (ESI) in positive ion mode.

    • Acquire full scan HRMS data over a relevant mass range (e.g., m/z 100-1000).

    • Perform MS/MS analysis on the parent ion (M+H)⁺ to obtain a fragmentation spectrum. This can be achieved through collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the parent ion and calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be correlated with the compound's structure.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[12]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands with known vibrational frequencies of functional groups to confirm their presence in the molecule (e.g., C=O, N-H, C-O).[10]

Workflow Visualization

The logical flow for the complete structural characterization of a pharmaceutical impurity like this compound is depicted below. This process ensures a systematic and comprehensive analysis, leading to unambiguous identification.

G cluster_0 Characterization Workflow start Obtain Reference Standard nmr NMR Spectroscopy (1H, 13C) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms ir IR Spectroscopy start->ir data_analysis Data Integration and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis report Final Characterization Report data_analysis->report

Caption: Workflow for the structural characterization of this compound.

Conclusion

The structural characterization of this compound is achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While ¹H and ¹³C NMR provide the foundational framework of the molecular structure, HRMS confirms the elemental composition and molecular weight with high precision. IR spectroscopy serves as a complementary technique to verify the presence of key functional groups. The detailed protocols and structured data presentation in this guide provide a robust framework for scientists and researchers involved in the analysis and control of pharmaceutical impurities. Adherence to these analytical principles is paramount for ensuring the quality and safety of pharmaceutical products.

References

Technical Guide: Dasatinib Carboxylic Acid Ethyl Ester (CAS No. 910297-62-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib Carboxylic Acid Ethyl Ester, with the CAS number 910297-62-0, is a key reference standard and a known process-related impurity in the manufacturing of Dasatinib. Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases. It is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to other treatments. The accurate identification and quantification of related substances such as this compound are paramount for ensuring the quality, safety, and efficacy of the final Dasatinib drug product. This technical guide provides an in-depth overview of the chemical properties, a plausible synthesis protocol, analytical methodologies for characterization, and the relevant biological context of this compound.

Chemical and Physical Properties

This compound is a derivative of Dasatinib where the hydroxyl group of the hydroxyethyl side chain is esterified. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 910297-62-0
IUPAC Name 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester
Molecular Formula C₂₄H₂₈ClN₇O₃S
Molecular Weight 530.04 g/mol
Appearance Off-White Solid
Solubility Soluble in DMSO

Synthesis Protocol

Reaction Scheme:

G Dasatinib_Acid Dasatinib Carboxylic Acid Reagents H₂SO₄ (catalytic) Heat Dasatinib_Acid->Reagents Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Reagents DCAEE Dasatinib Carboxylic Acid Ethyl Ester Reagents->DCAEE G cluster_0 HPLC System Injector Injector Column C18 Column Injector->Column Pump Pump Pump->Column Detector UV Detector Column->Detector Data_System Data System Detector->Data_System Sample Sample Sample->Injector Mobile_Phase Mobile_Phase Mobile_Phase->Pump G BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival G SFKs SRC Family Kinases (SRC, LCK, FYN) FAK FAK SFKs->FAK STAT3 STAT3 SFKs->STAT3 PI3K_AKT PI3K/AKT SFKs->PI3K_AKT Dasatinib Dasatinib Dasatinib->SFKs Inhibits Migration Cell Migration & Invasion FAK->Migration Survival Cell Survival STAT3->Survival PI3K_AKT->Survival

Dasatinib Carboxylic Acid Ethyl Ester: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib Carboxylic Acid Ethyl Ester, a significant derivative of the potent tyrosine kinase inhibitor Dasatinib, plays a crucial role in the landscape of cancer research and pharmaceutical development. While not extensively studied as an independent therapeutic agent, its primary importance lies in its identity as a key metabolite and process-related impurity of Dasatinib. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, its relationship to Dasatinib metabolism, and its critical application as an analytical reference standard in quality control and pharmacokinetic studies. This document will serve as an in-depth resource for researchers and professionals engaged in the study and development of Dasatinib and related compounds.

Introduction

Dasatinib is a powerful, orally administered small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[2] The rigorous study of Dasatinib's pharmacokinetics and metabolism is paramount to understanding its efficacy and safety profile. In this context, this compound emerges as a compound of significant interest. It is recognized chemically as 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester.[3] While direct evidence of its anticancer activity is not prevalent in public literature, its role as a reference standard for analytical method development and validation is well-established.[3] This guide will synthesize the available technical data on this compound to support its application in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its use in experimental settings. The following table summarizes its key identifiers and properties.

PropertyValueReference(s)
Chemical Name 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester[3]
Synonym(s) This compound[1]
CAS Number 910297-62-0[3]
Molecular Formula C24H28ClN7O3S[3]
Molecular Weight 530.04 g/mol [3]
Appearance Solid[4]
Solubility Soluble in Methanol/DMSO[4]

Role in Dasatinib Metabolism

Dasatinib undergoes extensive metabolism in humans, primarily mediated by CYP3A4.[5][6] This process leads to the formation of several metabolites.[7] The carboxylic acid form, Dasatinib Carboxylic Acid, is a known oxidative metabolite of Dasatinib, designated as M6.[7] While the direct metabolic pathway to the ethyl ester is not explicitly detailed, it is logical to consider the carboxylic acid as the hydrolyzed product of the ethyl ester. The enzymes responsible for the formation of the M6 metabolite are suggested to be cytosolic NAD-dependent oxidoreductases or alcohol/aldehyde dehydrogenases.[7]

Although several metabolites of dasatinib have been identified, their contribution to the overall pharmacological activity is generally considered minimal compared to the parent drug.[8] Specifically, the M6 metabolite (Dasatinib Carboxylic Acid) is reported to be more than 10 times less potent than dasatinib.[9]

Hypothetical Metabolic Pathway

Dasatinib Metabolism Dasatinib Dasatinib Metabolite_Ester Dasatinib Carboxylic Acid Ethyl Ester Dasatinib->Metabolite_Ester Oxidation (Hypothetical) Metabolite_Acid Dasatinib Carboxylic Acid (M6) Metabolite_Ester->Metabolite_Acid Hydrolysis Excretion Excretion Metabolite_Acid->Excretion

Caption: Hypothetical metabolic conversion of Dasatinib to its carboxylic acid metabolite.

Synthesis and Manufacturing

This compound is primarily synthesized as a reference standard for the quality control of Dasatinib drug products.[10] Its synthesis would be closely related to the manufacturing process of Dasatinib itself, where it may arise as a process-related impurity. The synthesis of Dasatinib involves the coupling of a thiazole carboxamide core with a substituted pyrimidine.[2] The piperazineacetic acid ethyl ester moiety is introduced to form the final Dasatinib structure. Variations in this process can lead to the formation of related impurities, including the title compound.

Conceptual Synthesis Workflow

Synthesis Workflow cluster_synthesis Synthesis of Dasatinib cluster_impurity Impurity Formation Thiazole Thiazole Intermediate Coupling Coupling Reaction Thiazole->Coupling Pyrimidine Pyrimidine Intermediate Pyrimidine->Coupling Dasatinib_Product Dasatinib Coupling->Dasatinib_Product Side_Reaction Side Reaction or Incomplete Conversion Coupling->Side_Reaction Ethyl_Ester Dasatinib Carboxylic Acid Ethyl Ester Side_Reaction->Ethyl_Ester

Caption: Conceptual workflow illustrating the formation of the ethyl ester as an impurity.

Application in Cancer Research: An Analytical Perspective

The primary and most critical application of this compound in cancer research is its use as a certified reference material.[10][11] In this capacity, it is indispensable for the following applications:

  • Analytical Method Development: Establishing and optimizing chromatographic methods (e.g., HPLC, UPLC-MS/MS) for the quantitative analysis of Dasatinib in biological matrices and pharmaceutical formulations.

  • Method Validation: Ensuring the accuracy, precision, linearity, and specificity of analytical methods used in preclinical and clinical trials of Dasatinib.

  • Impurity Profiling: Identifying and quantifying process-related impurities in the bulk drug substance and finished drug product, which is a critical regulatory requirement.

  • Pharmacokinetic Studies: Serving as an internal standard or a reference for the identification and quantification of Dasatinib and its metabolites in plasma, urine, and feces.[5]

Experimental Workflow: Use as a Reference Standard

Experimental Workflow Start Obtain Certified Dasatinib Carboxylic Acid Ethyl Ester Standard Prep Prepare Standard Stock Solutions Start->Prep Cal Generate Calibration Curve Prep->Cal Analysis LC-MS/MS Analysis Cal->Analysis Sample Prepare Biological or Pharmaceutical Samples Sample->Analysis Quant Quantify Dasatinib and Metabolites Analysis->Quant Report Report Results Quant->Report

Caption: Workflow for using the ethyl ester as a reference standard in quantitative analysis.

Potential as a Prodrug: A Hypothesis

While not supported by direct experimental evidence in the public domain, the ester structure of this compound lends itself to the hypothesis that it could act as a prodrug of Dasatinib Carboxylic Acid. Ester prodrugs are a common strategy in drug development to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and metabolic stability. In this hypothetical scenario, the ethyl ester could be absorbed and then hydrolyzed in vivo by esterases to release the active carboxylic acid metabolite. However, given the low potency of the carboxylic acid metabolite itself, the therapeutic benefit of such a prodrug strategy would be questionable without further investigation.

Conclusion

This compound is a compound of significant technical importance in the field of cancer research, albeit not in the conventional sense of a direct therapeutic agent. Its primary role is as a well-characterized analytical standard, essential for the robust quality control and detailed pharmacokinetic analysis of the front-line anticancer drug, Dasatinib. Researchers and drug development professionals should recognize its value in ensuring the safety and efficacy of Dasatinib through precise and accurate analytical measurements. While the potential for this compound to act as a prodrug is a scientifically interesting hypothesis, it remains an area that requires dedicated investigation to ascertain any potential therapeutic utility. The information compiled in this guide serves to clarify the current understanding and primary applications of this compound for the scientific community.

References

Dasatinib Carboxylic Acid Ethyl Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] As with any pharmaceutical agent, the purity and impurity profile of the active pharmaceutical ingredient (API) are of paramount importance for ensuring its safety and efficacy. Dasatinib Carboxylic Acid Ethyl Ester has been identified as a process-related impurity of Dasatinib. This technical guide provides a comprehensive overview of this compound as a reference standard, including its physicochemical properties, synthesis, analytical characterization, and its role in the quality control of Dasatinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its correct handling, storage, and use in analytical methodologies.

PropertyValueReference
Chemical Name ethyl 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate[2][3]
CAS Number 910297-62-0[3][4]
Molecular Formula C₂₄H₂₈ClN₇O₃S[3][4]
Molecular Weight 530.04 g/mol [3][4]
Appearance White to off-white powder (typical for Dasatinib and related compounds)[5]
Solubility Soluble in DMSO[6]

Synthesis of this compound

A general synthetic scheme for Dasatinib and its impurities often involves the coupling of key intermediates. For instance, the synthesis of Dasatinib involves the reaction of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[7] The introduction of the ethyl acetate moiety on the piperazine ring prior to the final coupling step would lead to the formation of this compound.

Analytical Characterization and Use as a Reference Standard

The use of this compound as a reference standard necessitates its thorough analytical characterization to confirm its identity and purity. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes data from various analytical techniques.[6][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Dasatinib and its impurities. A validated, stability-indicating HPLC method is crucial for the quality control of Dasatinib drug substance and drug product.

Typical HPLC Method Parameters for Dasatinib and its Impurities:

ParameterTypical Conditions
Column C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium-1-octane sulfonic acid, pH adjusted to 6.0)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40-50 °C
Detection UV at approximately 315-320 nm
Injection Volume 10-20 µL
Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. For this compound (C₂₄H₂₈ClN₇O₃S), the expected monoisotopic mass would be approximately 529.16 g/mol . The fragmentation pattern would likely show characteristic losses of the ethyl acetate group, the piperazine ring, and the chloromethylphenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the reference standard. The spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification. Commercial suppliers of the reference standard provide detailed NMR data with their CoA.[8]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound as a reference standard in the quality control of Dasatinib.

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of DMSO and methanol).[7][9]

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute to the mark with the same solvent.

Working Standard Solution (e.g., 1 µg/mL):

  • Dilute the Standard Stock Solution appropriately with the mobile phase or a suitable diluent to achieve the desired concentration.

Sample Solution (e.g., 1000 µg/mL of Dasatinib):

  • Accurately weigh about 100 mg of the Dasatinib drug substance.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a suitable solvent (e.g., a small amount of DMSO followed by dilution with methanol).[9]

  • Sonicate to ensure complete dissolution.

  • Dilute to the mark with the same solvent.

Chromatographic Analysis Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (this compound) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (Dasatinib API) inject_sample Inject Sample Solution prep_sample->inject_sample run_hplc Run HPLC Method inject_std->run_hplc inject_sample->run_hplc identify_peak Identify Impurity Peak (based on retention time) run_hplc->identify_peak integrate_peak Integrate Peak Areas identify_peak->integrate_peak calculate_conc Calculate Impurity Concentration integrate_peak->calculate_conc

Figure 1: A generalized workflow for the quantification of this compound impurity in a Dasatinib sample using HPLC.
System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria.

  • Repeatability: Inject the working standard solution at least five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.[7]

  • Resolution: In a system suitability solution containing both Dasatinib and this compound, the resolution between the two peaks should be greater than 2.0.[7]

  • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

Quantification of the Impurity

The concentration of this compound in the Dasatinib sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x Puritystandard x 100

Where:

  • Areaimpurity is the peak area of this compound in the sample chromatogram.

  • Areastandard is the average peak area of this compound in the standard chromatogram.

  • Concstandard is the concentration of the this compound working standard solution.

  • Concsample is the concentration of the Dasatinib sample solution.

  • Puritystandard is the purity of the this compound reference standard (as a decimal).

Signaling Pathways of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor, with its primary targets being the BCR-ABL fusion protein and the Src family of kinases. Understanding these pathways is crucial for comprehending the mechanism of action of Dasatinib and the biological context in which its impurities are studied.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways.

G cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis (Cell Survival) PI3K_AKT->Survival JAK_STAT->Survival G cluster_downstream_src Key Downstream Pathways cluster_outcomes_src Cellular Functions Src_Kinase Src Family Kinases (e.g., Src, Lck, Fyn) STAT3 STAT3 Src_Kinase->STAT3 PI3K_AKT_Src PI3K/AKT Src_Kinase->PI3K_AKT_Src RAS_MAPK_Src RAS/MAPK Src_Kinase->RAS_MAPK_Src Invasion_Src Invasion & Metastasis Src_Kinase->Invasion_Src Angiogenesis_Src Angiogenesis Src_Kinase->Angiogenesis_Src Dasatinib Dasatinib Dasatinib->Src_Kinase Proliferation_Src Proliferation STAT3->Proliferation_Src Survival_Src Survival PI3K_AKT_Src->Survival_Src RAS_MAPK_Src->Proliferation_Src

References

Methodological & Application

Application Note: RP-HPLC Method for the Analysis of Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dasatinib Carboxylic Acid Ethyl Ester, a potential process-related impurity or degradation product of Dasatinib, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] During the synthesis or storage of Dasatinib, various process-related impurities and degradation products can arise. One such potential impurity is this compound. Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of the final drug product. This application note describes a robust RP-HPLC method suitable for the separation and quantification of this compound from Dasatinib. The method is based on established principles for the analysis of Dasatinib and its related substances.[1][3][4]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended for the separation of Dasatinib and its impurities, including the Carboxylic Acid Ethyl Ester.

ParameterRecommended Conditions
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or equivalent C18 column
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH 5.0)[1] or 1.36g of KH2PO4 in 1000 mL of water (pH adjusted)[4]
Mobile Phase B Acetonitrile:Water (90:10, v/v) or Methanol:Buffer:Acetonitrile (90:5:5, v/v/v)[1]
Gradient Program Optimized for separation of impurities
Flow Rate 1.0 - 1.2 mL/min[1]
Column Temperature 35 - 50°C[1][3]
Detection Wavelength 310 - 323 nm[1][2][5]
Injection Volume 10 - 20 µL[3][6]
Diluent Methanol or a mixture of mobile phase components[3]
Preparation of Solutions

2.2.1. Buffer Preparation (Example: Phosphate Buffer)

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[4]

  • Adjust the pH to the desired value (e.g., 5.8 or 6.0) with a dilute solution of potassium hydroxide or phosphoric acid.[3]

  • Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

2.2.2. Standard Solution Preparation

  • Dasatinib Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Dasatinib working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[3]

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.5 µg/mL for impurity): Prepare a suitable dilution of the this compound stock solution to the target concentration (e.g., 0.1% of the test sample concentration).[3]

2.2.3. Sample Solution Preparation

  • Accurately weigh and transfer a quantity of the test sample equivalent to 50 mg of Dasatinib into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for about 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines.[1] The following tables summarize the typical acceptance criteria and expected performance data for a validated method.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 5.0%[3]
Resolution ≥ 2.0 between adjacent peaks[1]
Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compoundLOQ - 150% of specification≥ 0.99
Accuracy (% Recovery)
Spiked Level% Recovery
50%80 - 120%[1]
100%80 - 120%[1]
150%80 - 120%[1]
Precision (% RSD)
Precision Type% RSD of Peak Area
Repeatability (n=6) ≤ 5.0%
Intermediate Precision (n=6) ≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compoundTypically 0.05 - 0.15Typically 0.15 - 0.50

Visualizations

Experimental Workflow

G RP-HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Buffer & Organic) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system Load prep_std Standard Solution Preparation (Dasatinib & Impurity) sys_suit System Suitability Injections prep_std->sys_suit Inject prep_sample Sample Solution Preparation analysis Analysis of Standards & Samples prep_sample->analysis Inject sys_suit->analysis Proceed if passes integration Peak Integration & Identification analysis->integration Raw Data quant Quantification of Impurity integration->quant report Final Report Generation quant->report

Caption: Workflow for the RP-HPLC analysis of this compound.

Method Validation Parameters

G Method Validation Parameters Relationship Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Interrelationship of key validation parameters for the analytical method.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise. Proper validation in accordance with regulatory guidelines is essential before implementation for routine quality control analysis. This protocol can be adapted and optimized based on the specific laboratory instrumentation and requirements.

References

Application Note: Quantification of Dasatinib Carboxylic Acid Ethyl Ester using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dasatinib Carboxylic Acid Ethyl Ester, a potential metabolite of the tyrosine kinase inhibitor Dasatinib. While validated methods for Dasatinib and its primary active metabolites are established, a specific protocol for this ethyl ester derivative is not widely documented. This note outlines a robust theoretical protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, extrapolated from existing validated methods for Dasatinib and its related metabolites. The provided methodology is intended to serve as a comprehensive starting point for researchers and drug development professionals.

Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It undergoes extensive metabolism in humans, primarily mediated by CYP3A4, leading to several pharmacologically active and inactive metabolites.[3][4] The main metabolites include N-dealkylated (M4), N-oxide (M5), and hydroxylated forms (M20, M24).[1][4] Another identified metabolite is Dasatinib Carboxylic Acid (M6).[1][5] The ethyl ester of this carboxylic acid metabolite, while not a major circulating metabolite, may be formed through secondary metabolic pathways or as a result of sample handling and storage in the presence of ethanol. Its accurate detection is crucial for a comprehensive understanding of Dasatinib's metabolic profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[6][7] This document details a proposed LC-MS/MS protocol for the analysis of this compound in human plasma.

Metabolic Pathway of Dasatinib

Dasatinib is metabolized in the liver into several metabolites. The formation of the carboxylic acid metabolite (M6) is a known pathway, though the specific enzymes are not fully elucidated.[1] This carboxylic acid can potentially be esterified to form the ethyl ester.

Dasatinib Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 CYP3A4, FMO3, etc. M5 M5 (N-oxidation) Dasatinib->M5 CYP3A4, FMO3, etc. M20_M24 M20, M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4, FMO3, etc. M6 M6 (Carboxylic Acid) Dasatinib->M6 CYP3A4, FMO3, etc. Target Dasatinib Carboxylic Acid Ethyl Ester M6->Target Esterification

Caption: Metabolic pathway of Dasatinib leading to the formation of Dasatinib Carboxylic Acid (M6) and its potential esterification.

Proposed Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific laboratory conditions and instrumentation.

Sample Preparation (Solid Phase Extraction - SPE)

Solid phase extraction is recommended for its efficiency in removing matrix interferences.[2]

  • SPE Cartridge: Oasis HLB 96-well plates or equivalent.

  • Conditioning: 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of human plasma with 200 µL of 4% phosphoric acid. Load the entire volume onto the SPE plate.

  • Washing: Wash with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm) is a suitable starting point.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start at 15% B

    • Linear gradient to 85% B over 5 minutes

    • Hold at 85% B for 1 minute

    • Return to 15% B and re-equilibrate for 2 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: The exact m/z values for this compound need to be determined by direct infusion. Based on the structure, the predicted precursor ion would be around m/z 516.2. A plausible fragmentation would involve the loss of the ethyl ester group or other characteristic fragments. For reference, the transition for Dasatinib is m/z 488.1 > 401.1.[8]

    • Proposed Q1/Q3 Transition: To be determined experimentally.

    • Internal Standard: A stable isotope-labeled version of the analyte is ideal. Alternatively, Dasatinib-d8 can be used as an internal standard.[8]

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Collision Gas: Argon

Analytical Workflow

The overall analytical process from sample receipt to data analysis is depicted below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike Internal Standard Plasma->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for the quantification of this compound.

Quantitative Data Summary (Reference Analytes)

The following table summarizes typical quantitative parameters from validated LC-MS/MS methods for Dasatinib and its major metabolites. These values can serve as a benchmark for the method development of this compound.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)Reference
Dasatinib1.00 - 10001.00< 5.3< 5.3> 79[2]
Dasatinib1 - 4001---[8]
Dasatinib10 - 100010< 8< 882.2 - 93.6[9]
Dasatinib2.0 - 490.02.0---[10]
Active Metabolites1.00 - 10001.00< 5.3< 5.3> 79[2]

Conclusion

This application note provides a comprehensive, albeit theoretical, LC-MS/MS protocol for the quantification of this compound in human plasma. The proposed method leverages established techniques for the analysis of Dasatinib and its other metabolites, offering a solid foundation for method development and validation. The successful implementation of this method will aid in a more complete characterization of the metabolic fate of Dasatinib.

References

Application Notes and Protocols for Dasatinib in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is primarily known for its activity against BCR-ABL, the fusion protein associated with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2] Additionally, dasatinib inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[1][2]

This document provides detailed application notes and protocols for the use of dasatinib in various cell-based assays. While the focus is on dasatinib, it is important to note the relevance of related compounds such as Dasatinib Carboxylic Acid Ethyl Ester . This ester derivative may be utilized as a reference standard in analytical methods or potentially act as a prodrug that is metabolized within the cell to the active form.[3][4] The protocols outlined below for dasatinib are expected to be adaptable for its ester derivatives, assuming intracellular conversion to the active compound.

Mechanism of Action and Signaling Pathways

Dasatinib exerts its anti-cancer effects by blocking the catalytic activity of key tyrosine kinases involved in oncogenic signaling. This inhibition disrupts downstream pathways that control cell proliferation, survival, migration, and adhesion. The primary signaling cascades affected by dasatinib include:

  • BCR-ABL Pathway: In CML and Ph+ ALL cells, the constitutively active BCR-ABL tyrosine kinase drives malignant transformation. Dasatinib potently inhibits BCR-ABL, thereby blocking its downstream effectors, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5] This leads to the induction of apoptosis in cancer cells.

  • SRC Family Kinase Pathway: SRC kinases are involved in a multitude of cellular processes, including cell growth, differentiation, survival, and migration. By inhibiting SRC, dasatinib can impact these processes in various solid tumors where SRC is often overexpressed or hyperactivated.

  • Other Kinase Pathways: Inhibition of c-KIT, PDGFRβ, and EphA2 allows dasatinib to affect a broader range of cancers, including gastrointestinal stromal tumors and certain solid tumors.[1]

Below is a diagram illustrating the primary signaling pathways inhibited by Dasatinib.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT, EphA2) SRC SRC Family Kinases Receptor->SRC BCR_ABL BCR-ABL BCR_ABL->SRC RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT STAT BCR_ABL->STAT SRC->RAS SRC->PI3K SRC->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->Receptor Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

Quantitative Data: IC50 Values of Dasatinib in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of dasatinib in a selection of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
K562Chronic Myeloid Leukemia< 1[6]
BV-173B-cell Leukemia< 1[6]
MCF-7Breast Cancer (ER+)2100[7]
SK-BR-3Breast Cancer (HER2+)4000[7]
MDA-MB-231Breast Cancer (Triple-Negative)5.5 - 200[7][8]
DU145Prostate Cancer> 1000[9]
U87Glioblastoma> 1000[9]
A375Melanoma100-200[10]
HT144Melanoma> 5000[10]

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay (MTS/MTT Assay)

This protocol describes a colorimetric assay to measure cell viability in response to treatment with dasatinib.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with a serial dilution of Dasatinib B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTS/MTT reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance on a plate reader F->G H 8. Calculate IC50 values G->H

Caption: Workflow for a typical cell proliferation/viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Dasatinib (stock solution in DMSO, e.g., 10 mM)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of dasatinib in complete medium from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dasatinib. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the logarithm of the dasatinib concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinase Targets

This protocol is used to assess the effect of dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Workflow Diagram:

Western_Blot_Workflow A 1. Seed cells and grow to 70-80% confluency B 2. Treat with Dasatinib for a specified time (e.g., 2-6 hours) A->B C 3. Lyse cells and collect protein B->C D 4. Determine protein concentration (e.g., BCA assay) C->D E 5. Perform SDS-PAGE and transfer to a membrane D->E F 6. Block membrane and incubate with primary antibodies (e.g., p-SRC, total SRC) E->F G 7. Incubate with HRP-conjugated secondary antibodies F->G H 8. Detect signal using chemiluminescence G->H

Caption: General workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • 6-well plates or culture dishes

  • Dasatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with dasatinib at the desired concentration (e.g., 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.

Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)

This protocol measures the effect of dasatinib on the migratory or invasive capacity of cancer cells.

Workflow Diagram:

Migration_Assay_Workflow A 1. Pre-coat transwell inserts with Matrigel (for invasion) B 2. Seed serum-starved cells in the upper chamber with Dasatinib A->B C 3. Add chemoattractant (e.g., FBS) to the lower chamber B->C D 4. Incubate for 12-48 hours C->D E 5. Remove non-migrated cells from the upper surface D->E F 6. Fix and stain migrated cells on the lower surface E->F G 7. Image and count the migrated cells F->G

Caption: Workflow for a transwell cell migration/invasion assay.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assays)

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Dasatinib

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal violet stain

  • Microscope

Procedure:

  • Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Cell Seeding: Harvest cells that have been serum-starved for 12-24 hours. Resuspend the cells in serum-free medium containing dasatinib at the desired concentration and seed them into the upper chamber of the transwell insert.

  • Assay Setup: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12 to 48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view. The results are typically expressed as the percentage of migration/invasion relative to the vehicle control.

Conclusion

Dasatinib is a versatile tool for studying cancer cell biology due to its potent and multi-targeted kinase inhibition. The protocols provided here offer a foundation for investigating the effects of dasatinib on cell proliferation, signaling pathways, and cell motility. When using derivatives such as this compound, researchers should consider its potential for intracellular conversion to the active form and adapt these protocols accordingly. Careful optimization of cell density, drug concentration, and incubation times will be crucial for obtaining reliable and reproducible results in any cell-based assay.

References

Application Notes and Protocol for the Dissolution of Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Dasatinib Carboxylic Acid Ethyl Ester, a derivative of the tyrosine kinase inhibitor, Dasatinib. The following procedures are based on established methods for dissolving Dasatinib and its metabolites, taking into account the compound's likely hydrophobic nature.

Introduction

This compound is a derivative of Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1][2] Proper dissolution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. Like its parent compound, this compound is expected to exhibit poor solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare a stock solution, which can then be further diluted in aqueous media.

Materials and Reagents
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Inert gas (e.g., argon or nitrogen)

  • (Optional) Sonicator

Quantitative Data Summary
CompoundSolventSolubilityReference
DasatinibDMSO~14.3 mg/mL to 200 mg/mL[1][3][4][5]
DasatinibDMF~25 mg/mL[3][4]
Dasatinib1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[3][4]
DasatinibWaterVery poorly soluble (~10 µM)[1][5]
Dasatinib HydrochlorideDMSO100 mg/mL[6]
Dasatinib Carboxylic AcidDMSOSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is the recommended first step for most applications.

Methodology:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose a suitable organic solvent. DMSO is the most commonly used solvent for Dasatinib and its analogs and is a good starting point.[1][3][4][5]

  • Initial Dissolution:

    • Carefully weigh the desired amount of this compound and transfer it to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

    • For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 530.04 g/mol ), you would dissolve 5.3 mg in 1 mL of DMSO.

  • Enhancing Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath can be applied. Gentle warming (to 37°C) may also aid dissolution, but care should be taken to avoid degradation.

  • Inert Gas (Optional but Recommended): For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3][4]

  • Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][5] Once in solution, use within 3 months for optimal potency.[1][5]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the dilution of the organic stock solution into an aqueous buffer for use in cell culture or other biological assays.

Methodology:

  • Prepare Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready at the appropriate temperature.

  • Dilution:

    • Thaw a single-use aliquot of the concentrated this compound stock solution (from Protocol 1).

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.

    • Important: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity in cellular assays.

  • Solubility in Aqueous Media: Be aware that the solubility in aqueous buffers is significantly lower. For the parent compound Dasatinib, a 1:1 dilution of a DMF stock into PBS results in a solubility of approximately 0.5 mg/mL.[3][4] Similar limited solubility should be expected for the ethyl ester derivative.

  • Stability in Aqueous Solution: Aqueous solutions of Dasatinib are not recommended for storage for more than one day.[3][4] It is best to prepare fresh working solutions for each experiment.

Visualizations

Dissolution_Workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation start Start: Solid Compound weigh Weigh Compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex/Sonicate to Dissolve add_solvent->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Buffer (e.g., PBS, Media) thaw->dilute use_immediately Use Immediately in Experiment dilute->use_immediately

Caption: Workflow for dissolving this compound.

Signaling_Pathway Dasatinib Dasatinib Src Src Family Kinases (Src, Lck, Yes) Dasatinib->Src Inhibits Bcr_Abl Bcr-Abl Dasatinib->Bcr_Abl Inhibits c_Kit c-Kit Dasatinib->c_Kit Inhibits PDGFR PDGF Receptor Dasatinib->PDGFR Inhibits Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Bcr_Abl->Downstream c_Kit->Downstream PDGFR->Downstream

References

Application Notes and Protocols: In Vitro Kinase Inhibition Assay of Dasatinib and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathways Inhibited by Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include the BCR-ABL kinase, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[4] Inhibition of these kinases disrupts key signaling cascades implicated in oncogenesis, such as the PI3K-Akt and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K EphA2 EphA2 MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) EphA2->MAPK_pathway BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->MAPK_pathway STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family (SRC, LCK, YES, FYN) SRC->PI3K SRC->MAPK_pathway SRC->STAT5 Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation MAPK_pathway->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR inhibits Dasatinib->cKIT inhibits Dasatinib->EphA2 inhibits Dasatinib->BCR_ABL inhibits Dasatinib->SRC inhibits

Figure 1: Simplified signaling pathway of Dasatinib's mechanism of action.

Quantitative Data: In Vitro Kinase Inhibition

While specific kinase inhibition data for Dasatinib Carboxylic Acid Ethyl Ester is not publicly available, the following tables summarize the inhibitory activities of Dasatinib and its metabolite, Dasatinib Carboxylic Acid (M6), against key kinases. This data is crucial for understanding the structure-activity relationship and the potential biological activity of Dasatinib derivatives.

Table 1: IC50 Values of Dasatinib Against Various Kinases

Kinase TargetIC50 (nM)Reference
BCR-ABL<1[2]
SRC0.5[1]
c-KIT<30[1]
PDGFRβ<30[1]
EphA2<30[1]
LCK<1[2]
YES<1[2]
FYN<1[2]

Table 2: Potency of Dasatinib Carboxylic Acid (Metabolite M6)

CompoundTargetActivityReference
Dasatinib Carboxylic Acid (M6)BCR-ABL, SRC familyOxidative metabolite of Dasatinib[1][5]

Note: Quantitative IC50 values for Dasatinib Carboxylic Acid are not consistently reported in the public domain, but it is identified as an active metabolite.

Experimental Protocols

The following is a detailed protocol for a generic in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay technology, which is a common method for quantifying kinase activity and inhibitor potency.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions B Add Kinase and Test Compound to Plate A->B C Incubate at Room Temperature B->C D Initiate Kinase Reaction: Add ATP and Substrate C->D E Incubate at 30°C D->E F Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G Incubate at Room Temperature F->G H Convert ADP to ATP & Generate Luminescence: Add Kinase Detection Reagent G->H I Incubate at Room Temperature H->I J Read Luminescence I->J K Plot Luminescence vs. Compound Concentration J->K L Calculate IC50 Values K->L

Figure 2: Workflow for the in vitro kinase inhibition assay.

Materials and Reagents
  • Kinases: Purified recombinant human kinases (e.g., ABL, SRC).

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: Dasatinib, this compound, and other derivatives dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Plates: White, opaque 384-well plates.

  • Plate Reader: Luminometer capable of reading luminescence.

Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically but are often near the Km for ATP and substrate.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the appropriate substrate.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development to assess the in vitro inhibitory activity of Dasatinib and its derivatives against various kinases. While specific inhibitory data for this compound remains to be elucidated, the methodologies described herein provide a robust framework for such investigations. Understanding the kinase inhibition profile is a critical step in the discovery and development of novel targeted cancer therapies.

References

Application Notes and Protocols: Dasatinib Carboxylic Acid Ethyl Ester in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its metabolism is extensive and primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, as well as flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes.[3] Among its various metabolites, the formation of Dasatinib Carboxylic Acid (M6) is of significant interest. While the exact enzymatic pathway to M6 is not fully elucidated, it is proposed to be formed via a cytosolic oxidoreductase or an alcohol/aldehyde dehydrogenase.[1][3]

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of the M6 metabolite. In drug metabolism studies, this ethyl ester serves as a valuable tool. Its primary application is as a substrate for studying the activity of carboxylesterases, a family of enzymes that hydrolyze ester-containing compounds.[4][5][6] These enzymes are pivotal in the metabolism and activation of many ester prodrugs, converting them into their active carboxylic acid forms.[4][5][6] By using this compound, researchers can investigate the potential role of human carboxylesterases (hCE1 and hCE2) in the biotransformation of ester-containing analogs of dasatinib and explore the feasibility of an ester prodrug strategy to modify the pharmacokinetic profile of dasatinib or related compounds.

This document provides detailed application notes and protocols for the use of this compound in drug metabolism research.

I. Application Notes

Characterization of Carboxylesterase-Mediated Hydrolysis

This compound serves as a probe substrate to determine the kinetics of hydrolysis by human carboxylesterases, primarily hCE1 (predominant in the liver) and hCE2 (high expression in the intestine).[4][5] Such studies are crucial for:

  • Enzyme Specificity: Identifying which carboxylesterase isoform is responsible for the hydrolysis.

  • Kinetic Profiling: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of conversion.

  • Interspecies Differences: Comparing hydrolysis rates across species (e.g., human, rat, mouse, monkey) to aid in the selection of appropriate animal models for preclinical studies.[7]

Reference Standard for Metabolite Identification

In metabolism studies of novel dasatinib ester analogs or prodrugs, this compound and its corresponding carboxylic acid can be used as analytical reference standards.[8][9][10] This allows for the unambiguous identification and quantification of the parent ester and its primary hydrolytic metabolite in various biological matrices (e.g., plasma, microsomes, hepatocytes) using analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Drug-Drug Interaction (DDI) Studies

Carboxylesterases can be subject to inhibition by co-administered drugs.[5][6] this compound can be utilized as a substrate in in vitro assays to screen for potential inhibitors of hCE1 and hCE2. This is vital for predicting potential DDIs that could alter the metabolism and disposition of a dasatinib ester prodrug or other ester-containing medications metabolized by the same pathway.

II. Data Presentation

Table 1: Major Metabolites of Dasatinib and Associated Enzymes
Metabolite IDMetabolic ReactionPrimary Enzyme(s) Involved
M4 N-dealkylationCYP3A4 (major), CYP1A1, CYP1B1[1]
M5 N-oxidationFMO3[1][3]
M6 Oxidation of hydroxyethylCytosolic NAD-dependent oxidoreductase or Alcohol/Aldehyde Dehydrogenase[1][3]
M20 HydroxylationCYP3A4[1]
M24 HydroxylationCYP3A4[1]
M8 GlucuronidationUGT enzymes (unspecified)[1]
Table 2: Hypothetical Kinetic Parameters for the Hydrolysis of this compound
Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
Recombinant Human CES1501503.0
Recombinant Human CES2252008.0
Human Liver S9 Fraction451202.7
Human Intestinal S9 Fraction281806.4
Rat Liver S9 Fraction65901.4

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

III. Experimental Protocols

Protocol 1: In Vitro Hydrolysis of this compound by Recombinant Human Carboxylesterases

Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of this compound by hCE1 and hCE2.

Materials:

  • This compound

  • Dasatinib Carboxylic Acid (as a reference standard)

  • Recombinant human CES1 and CES2 enzymes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Create a series of working solutions by diluting the stock solution in buffer to achieve final concentrations ranging from 0.5 µM to 200 µM.

    • Dilute recombinant hCE1 and hCE2 to a final concentration of 0.1 mg/mL in potassium phosphate buffer.

  • Incubation:

    • Add 50 µL of potassium phosphate buffer to each well of a 96-well plate.

    • Add 25 µL of the substrate working solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the diluted enzyme solution to each well.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30 minutes, determined from initial linearity experiments).

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of ice-cold ACN containing the Internal Standard.

  • Sample Processing:

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the formation of Dasatinib Carboxylic Acid using a validated LC-MS/MS method.

    • Plot the rate of formation of the metabolite (V) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression software to determine Km and Vmax.

Protocol 2: LC-MS/MS Method for Quantification

Objective: To quantify this compound and its metabolite, Dasatinib Carboxylic Acid, in in vitro samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 (e.g., 530.2 -> [fragment ion])

    • Dasatinib Carboxylic Acid: Q1/Q3 (e.g., 502.1 -> [fragment ion])

    • Internal Standard: Q1/Q3 (specific to the IS used)

  • Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum signal intensity.

Quantification:

  • Construct calibration curves for both analytes by plotting the peak area ratio (analyte/IS) against the concentration.

  • Use a linear regression model with a 1/x² weighting to fit the calibration curves.

  • Calculate the concentration of the analytes in the unknown samples from the calibration curve.

IV. Visualizations

Dasatinib_Metabolism cluster_enzymes Metabolizing Enzymes Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 M5 M5 (N-oxide) Dasatinib->M5 M20_M24 M20, M24 (Hydroxylation) Dasatinib->M20_M24 M6_precursor Hydroxyethyl Metabolite Dasatinib->M6_precursor M8 M8 (Glucuronide) Dasatinib->M8 M6 M6 (Dasatinib Carboxylic Acid) M6_precursor->M6 CYP3A4 CYP3A4 CYP3A4->M4 CYP3A4->M20_M24 FMO3 FMO3 FMO3->M5 Oxidoreductase Cytosolic Oxidoreductase Oxidoreductase->M6 UGT UGT UGT->M8

Caption: Simplified metabolic pathway of Dasatinib.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Substrate Prepare Substrate Stock (this compound) Incubation Incubate Substrate with Enzyme at 37°C Substrate->Incubation Enzyme Prepare Enzyme Solution (e.g., rhCES1, S9 fraction) Enzyme->Incubation Quench Terminate Reaction (Ice-cold Acetonitrile + IS) Incubation->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Quant Quantify Metabolite Formation LCMS->Quant Kinetics Calculate Kinetic Parameters (Km, Vmax) Quant->Kinetics

Caption: Workflow for in vitro carboxylesterase activity assay.

Prodrug_Logic Prodrug Dasatinib Carboxylic Acid Ethyl Ester (Test Substrate / Prodrug) Metabolite Dasatinib Carboxylic Acid (Metabolite / Active Form) Prodrug->Metabolite Hydrolysis Enzyme Carboxylesterases (e.g., hCE1, hCE2) Enzyme->Metabolite Application Application in Metabolism Studies: - Determine Hydrolysis Rate - Identify Active Enzymes - Screen for DDI Metabolite->Application

Caption: Logic of using an ester to study acid formation.

References

Application Notes and Protocols for Pharmacokinetic Studies of Dasatinib and its Metabolite, Dasatinib Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1] It is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases of resistance or intolerance to imatinib.[1] Understanding the pharmacokinetic profile of Dasatinib is crucial for optimizing dosing regimens, managing drug-drug interactions, and ensuring therapeutic efficacy and safety.

Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4). This process leads to the formation of several metabolites. One of the main oxidative metabolites is Dasatinib Carboxylic Acid (M6). While Dasatinib itself is the primary active moiety, characterizing the formation and clearance of its metabolites is a critical component of comprehensive pharmacokinetic assessment.

These application notes provide an overview of the pharmacokinetic profile of Dasatinib and detailed protocols for conducting preclinical pharmacokinetic studies, with a focus on the parent drug and its carboxylic acid metabolite. While "Dasatinib Carboxylic Acid Ethyl Ester" is a known synthetic intermediate and potential impurity,[2][3] its direct application in pharmacokinetic studies as a primary investigational compound is not extensively documented in scientific literature. Therefore, these notes will focus on the pharmacokinetics of Dasatinib and its significant metabolite, Dasatinib Carboxylic Acid.

Pharmacokinetic Profile of Dasatinib

Dasatinib exhibits several key pharmacokinetic characteristics:

  • Absorption: It is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) typically ranging from 0.5 to 6 hours.[1] The solubility of Dasatinib is pH-dependent, which can influence its absorption.[4]

  • Distribution: Dasatinib has a large apparent volume of distribution, indicating extensive tissue distribution. It is highly bound to plasma proteins (approximately 96%).

  • Metabolism: Dasatinib is extensively metabolized, primarily by CYP3A4, leading to the formation of several oxidative metabolites. Flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferases (UGTs) are also involved.[5]

  • Excretion: The majority of the administered dose is eliminated in the feces, with a smaller portion excreted in the urine. The terminal half-life of Dasatinib is approximately 3-4 hours.[5][6]

Data Presentation: Pharmacokinetic Parameters of Dasatinib

The following table summarizes key pharmacokinetic parameters of Dasatinib reported in the literature.

ParameterValueReference
Tmax (Time to Maximum Concentration) 0.5 - 6 hours[1]
Terminal Half-life (t1/2) 3 - 4 hours[5][6]
Apparent Volume of Distribution (Vd/F) ~2505 L
Plasma Protein Binding ~96%
Primary Metabolizing Enzyme CYP3A4[5]
Major Route of Elimination Feces[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetics of Dasatinib in a preclinical rat model.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male or female (specify and maintain consistency)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Dosing:

  • Formulation: Prepare a suspension or solution of Dasatinib in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Route of Administration: Oral gavage (p.o.).

  • Dose Level: A representative dose, for example, 10 mg/kg.

3. Blood Sampling:

  • Collection Time Points: Pre-dose (0 h), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure: Collect approximately 0.25 mL of blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

4. Data Analysis:

  • Analyze the plasma concentrations of Dasatinib and Dasatinib Carboxylic Acid using a validated bioanalytical method (see Protocol 2).

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.

Protocol 2: Bioanalytical Method for Dasatinib and Dasatinib Carboxylic Acid in Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Dasatinib and its metabolite, Dasatinib Carboxylic Acid, in plasma samples.

1. Materials and Reagents:

  • Dasatinib and Dasatinib Carboxylic Acid reference standards.

  • Internal Standard (IS): A stable isotope-labeled analog of Dasatinib (e.g., Dasatinib-d8) or another suitable compound (e.g., erlotinib).[7]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Rat plasma (for calibration standards and quality controls).

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Dasatinib, Dasatinib Carboxylic Acid, and the IS in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution of the stock solutions with methanol or acetonitrile.

3. Preparation of Calibration Standards and Quality Controls (QCs):

  • Spike blank rat plasma with the working solutions to prepare calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., Waters BEH C18).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analytes from endogenous matrix components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dasatinib: m/z 488.0 -> 401.0

      • Dasatinib Carboxylic Acid: m/z 502.0 -> 415.0 (representative transition, requires optimization)

      • Internal Standard (Dasatinib-d8): m/z 496.0 -> 401.0

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the IS.

6. Data Analysis:

  • Integrate the peak areas for each analyte and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentrations of the unknown samples and QCs from the calibration curve.

Mandatory Visualizations

dasatinib_metabolism Dasatinib Dasatinib M6 Dasatinib Carboxylic Acid (M6) Dasatinib->M6 Oxidation Other_Metabolites Other Metabolites (M4, M5, M20, M24) Dasatinib->Other_Metabolites CYP3A4, FMO3, UGTs

Metabolic pathway of Dasatinib.

pk_workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Dosing of Dasatinib Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Acquisition and Processing LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Experimental workflow for a preclinical pharmacokinetic study.

analytical_workflow start Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition data_analysis Peak Integration and Concentration Calculation data_acquisition->data_analysis

Workflow for the bioanalysis of plasma samples.

References

Application Notes and Protocols for the Use of Dasatinib Carboxylic Acid Ethyl Ester as an Internal Standard in the Bioanalysis of Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[1]. Accurate quantification of dasatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity[2].

An internal standard (IS) is essential in LC-MS/MS-based quantification to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results. The ideal IS is structurally similar to the analyte, exhibits similar chromatographic behavior and ionization efficiency, but has a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. While isotopically labeled analytes (e.g., dasatinib-d8) are considered the gold standard for internal standards, other structurally related compounds can also be employed[3].

This document provides a detailed, albeit hypothetical, protocol for the use of Dasatinib Carboxylic Acid Ethyl Ester as an internal standard for the quantification of dasatinib in human plasma. It is important to note that a review of the current scientific literature indicates that this compound is not a commonly used internal standard for dasatinib analysis; established methods more frequently utilize compounds such as erlotinib, lopinavir, or deuterated dasatinib[3][4][5]. However, due to its structural similarity to dasatinib, this compound is a plausible candidate. The following protocols are based on established and validated methods for dasatinib quantification and should be fully validated before implementation in a regulated environment.

Physicochemical Properties

A comparison of the physicochemical properties of dasatinib and the proposed internal standard, this compound, is presented below.

PropertyDasatinibThis compoundReference
Chemical Structure [1][6]
Molecular Formula C22H26ClN7O2SC24H28ClN7O3S[1][6]
Molecular Weight 488.01 g/mol 530.04 g/mol [1][6]
CAS Number 302962-49-8910297-62-0[6]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of dasatinib in methanol.

  • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

  • Store stock solutions at -20°C.

b. Working Solutions:

  • From the dasatinib stock solution, prepare serial dilutions in methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the IS at a concentration of 0.4 µg/mL in methanol[3].

c. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking drug-free human plasma with the appropriate dasatinib working solutions to achieve final concentrations ranging from 1 to 500 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma. For example, 3 ng/mL (LQC), 250 ng/mL (MQC), and 450 ng/mL (HQC)[7].

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting dasatinib from plasma samples[3].

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 0.4 µg/mL IS working solution to each tube (except for the blank matrix sample) and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dasatinib: m/z 488.1 → 401.1[3]this compound (IS): m/z 530.0 → [Proposed Product Ion]*
Collision Energy To be optimized for each transition

*The product ion for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer. A plausible product ion could result from the neutral loss of the ethyl acetate group or a fragmentation pattern similar to dasatinib.

Data Presentation

Calibration Curve and Quality Control Data (Hypothetical)

The performance of the method should be assessed by constructing a calibration curve and analyzing QC samples at multiple concentrations. The results should meet the acceptance criteria outlined in regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Calibration Standard 1 1.01.05 ± 0.12105.011.4
Calibration Standard 2 5.04.85 ± 0.4197.08.5
Calibration Standard 3 25.026.0 ± 1.82104.07.0
Calibration Standard 4 100.098.2 ± 5.8998.26.0
Calibration Standard 5 250.0255.5 ± 12.78102.25.0
Calibration Standard 6 500.0490.0 ± 29.4098.06.0
LQC 3.02.88 ± 0.2696.09.0
MQC 250.0245.8 ± 14.7598.36.0
HQC 450.0463.5 ± 23.18103.05.0

Mandatory Visualizations

Diagrams

G cluster_0 Rationale for Internal Standard Use cluster_1 Analytical Process cluster_2 Sources of Variation cluster_3 Correction and Quantification Analyte Analyte (Dasatinib) in Plasma SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Variation Extraction Inefficiency Matrix Effects Injection Volume Variation Ion Suppression/Enhancement MS_Detection MS Detection LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Quantify Analyte using Calibration Curve Ratio->Quantification

Caption: Rationale for using an internal standard in quantitative bioanalysis.

G start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is precipitate Add Acetonitrile (0.1% FA) to Precipitate Proteins add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject analysis Data Acquisition (MRM Mode) inject->analysis quant Quantification: Calculate Area Ratio and Determine Concentration analysis->quant end End: Final Concentration quant->end

Caption: Experimental workflow for sample preparation and analysis.

The protocols outlined in this document provide a comprehensive, though hypothetical, framework for utilizing this compound as an internal standard for the quantification of dasatinib in human plasma via LC-MS/MS. The structural similarity between dasatinib and its ethyl ester derivative makes it a theoretically suitable candidate for an internal standard. However, it is imperative that this method undergoes rigorous validation to demonstrate its accuracy, precision, selectivity, and stability in accordance with regulatory guidelines before its application in clinical or research settings. The provided LC-MS/MS parameters, sample preparation procedures, and data analysis workflows serve as a robust starting point for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Dasatinib Carboxylic Acid Ethyl Ester. Please note that while specific experimental solubility data for this compound is limited in publicly available literature, the guidance provided here is based on the known properties of its parent compound, Dasatinib, and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to Dasatinib?

This compound is a derivative of Dasatinib, a potent tyrosine kinase inhibitor.[1][2][3] The core structure is similar to Dasatinib, but it features an ethyl ester group in place of the hydroxyethyl group on the piperazine ring. This modification can influence its physicochemical properties, including solubility.

Q2: What are the expected solubility characteristics of this compound?

Q3: Which solvents are recommended for dissolving this compound?

Based on the solubility profile of Dasatinib, the following solvents are recommended as starting points for solubilizing this compound:

  • Primary Recommendations (High Solubility Potential): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Secondary Recommendations (Moderate to Low Solubility Potential): Ethanol, Methanol, Acetonitrile

It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Q4: How does pH likely affect the solubility of this compound in aqueous solutions?

Dasatinib's aqueous solubility is pH-dependent.[7] However, unlike Dasatinib which has ionizable groups that are significantly affected by pH, the ethyl ester group is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Significant hydrolysis to the more soluble carboxylic acid may occur at more extreme pH values (highly acidic or alkaline), which could in turn affect the observed solubility.

Troubleshooting Guide

Issue: Compound is not dissolving in the chosen solvent.

Potential Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for this compound.

    • Troubleshooting Steps:

      • If using an aqueous buffer, switch to an organic solvent like DMSO or DMF to prepare a stock solution.

      • If the compound fails to dissolve in a non-polar solvent, try a more polar organic solvent.

      • Refer to the solvent recommendation table below.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.

    • Troubleshooting Steps:

      • Increase the volume of the solvent gradually until the compound dissolves.

      • If a large volume of solvent is required, consider preparing a more concentrated stock solution in a better solvent (e.g., DMSO) and then diluting it into your experimental medium.

  • Low Temperature: The dissolution process may be slow at room temperature.

    • Troubleshooting Steps:

      • Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Caution: Be mindful of the compound's stability at elevated temperatures.

      • Use sonication to aid in the dissolution process.

Issue: Precipitate forms after adding the stock solution to an aqueous buffer.

Potential Cause & Solution:

  • Poor Aqueous Solubility: this compound, like its parent compound, is expected to have low solubility in aqueous solutions. When a concentrated organic stock solution is diluted into an aqueous buffer, the compound may precipitate out.

    • Troubleshooting Steps:

      • Decrease the final concentration of the compound in the aqueous medium.

      • Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be aware of the potential effects of the co-solvent on your experimental system.

      • Consider using a surfactant or other solubilizing agent to improve aqueous solubility.

Data Presentation

Table 1: Solubility of Dasatinib (Parent Compound)

SolventApproximate SolubilityReference
DMSO~14.3 mg/mL, ~200 mg/mL[4][6]
DMF~25 mg/mL[4][5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4][5]
WaterVery poorly soluble (~10 µM)[6]
EthanolVery poorly soluble[6]

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
DMSOHighSimilar to Dasatinib, a polar aprotic solvent.
DMFHighSimilar to Dasatinib, a polar aprotic solvent.
ChloroformModerate to HighIncreased non-polar character due to the ethyl ester group may improve solubility.
Ethyl AcetateModerateEster compound may be soluble in another ester solvent.
AcetoneModerateA less polar organic solvent.
EthanolLow to ModerateMay be slightly more soluble than in water due to the ethyl group.
WaterVery LowThe ethyl ester group is expected to decrease aqueous solubility compared to Dasatinib.
Aqueous BuffersVery LowSimilar to water, low solubility is expected.

Disclaimer: The data in Table 2 is predictive and based on chemical principles. Experimental verification is highly recommended.

Experimental Protocols

Protocol: General Procedure for Preparing a Stock Solution of a Poorly Soluble Compound

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add a small volume of the chosen primary solvent (e.g., DMSO) to the vial.

  • Promote Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

  • Check for Clarity: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.

  • Adjust Concentration: If necessary, add more solvent to reach the desired final concentration.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Compound Undissolved solvent Is the solvent appropriate? start->solvent concentration Is the concentration too high? solvent->concentration Yes change_solvent Action: Change to a recommended organic solvent (e.g., DMSO) solvent->change_solvent No temp Is the temperature too low? concentration->temp Yes increase_volume Action: Increase solvent volume concentration->increase_volume No precipitate Precipitate forms in aqueous buffer? temp->precipitate Yes warm_sonicate Action: Warm gently or sonicate temp->warm_sonicate No lower_conc Action: Lower final concentration in buffer precipitate->lower_conc Yes end End: Compound Dissolved precipitate->end No change_solvent->end increase_volume->end warm_sonicate->end lower_conc->end

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Dasatinib Signaling Pathway Inhibition Dasatinib Dasatinib (or its active metabolites) BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases (SRC, LCK, YES, FYN) Dasatinib->SRC c_KIT c-KIT Dasatinib->c_KIT PDGFR PDGFRα/β Dasatinib->PDGFR Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream SRC->Downstream c_KIT->Downstream PDGFR->Downstream Proliferation Inhibition of Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Dasatinib signaling pathway inhibition.

References

"improving the stability of Dasatinib Carboxylic Acid Ethyl Ester solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasatinib Carboxylic Acid Ethyl Ester solutions. The information provided is intended to help users improve the stability of their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What is the most likely cause?

A1: The most probable cause of degradation is the hydrolysis of the ethyl ester bond. This reaction breaks down the this compound into Dasatinib Carboxylic Acid and ethanol, especially in the presence of water. The rate of this hydrolysis is significantly influenced by the pH, temperature, and the solvent used.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: For long-term storage, it is recommended to store Dasatinib and its derivatives at -20°C as a crystalline solid.[1][2] Solutions should be prepared fresh whenever possible. If a stock solution must be stored, it is best kept at -20°C in an anhydrous aprotic solvent like DMSO or DMF and used within a short period.[1][3] For aqueous solutions, storage for more than one day is not recommended due to the risk of hydrolysis.[1][2] It is also advisable to protect solutions from light and moisture.[4]

Q3: How does pH affect the stability of the ethyl ester?

Q4: Which solvents are recommended for preparing and storing this compound solutions?

A4: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing stock solutions due to the low water content which minimizes hydrolysis.[1][3] For aqueous buffers, it is crucial to prepare the solution fresh and use it promptly. If dilution in an aqueous buffer is necessary, it is best to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer of choice.[1][2]

Q5: How can I detect degradation in my this compound solution?

A5: Degradation can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7][8] A reversed-phase HPLC system with a C18 column and UV detection is commonly used for Dasatinib and its impurities.[3][6][7] Degradation would be observed as a decrease in the peak area of the this compound and the appearance of new peaks corresponding to degradation products, such as Dasatinib Carboxylic Acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency or appearance of new peaks in HPLC. Hydrolysis of the ethyl ester. - Prepare solutions fresh before each experiment.- Store stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) at -20°C and minimize freeze-thaw cycles.[3]- If using aqueous buffers, ensure the pH is near neutral and use the solution immediately.
Inconsistent experimental results. Solution instability. - Verify the purity of the starting material.- Implement a strict protocol for solution preparation and storage.- Routinely check the purity of the stock solution using a validated HPLC method.
Precipitation in the solution. Poor solubility or degradation. - Confirm the solubility of the compound in the chosen solvent system. Dasatinib has pH-dependent solubility.[9]- Filter the solution before use.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Changes in solution color. Oxidation or other degradation pathways. - Protect the solution from light.[4]- Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidative degradation.[1]

Experimental Protocols

Protocol for Stability-Indicating HPLC Analysis

This protocol is based on methods developed for the analysis of Dasatinib and its impurities and can be adapted for this compound.[3][6][7]

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.0).[6]

  • Mobile Phase B: Acetonitrile or a mixture of Methanol:Acetonitrile.[6]

  • Gradient Elution: A gradient program should be developed to ensure the separation of the parent ester from its potential degradants, primarily the corresponding carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-45°C.[7]

  • Detection Wavelength: Approximately 310-324 nm.[6]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase or DMSO/Methanol, to an appropriate concentration.

Forced Degradation Study Protocol

To understand the stability of this compound, a forced degradation study can be performed. The following conditions are adapted from studies on Dasatinib.[4][6]

  • Acid Hydrolysis: Incubate the sample solution in 1N HCl at 70-80°C for a specified period (e.g., 30 minutes to 5 hours).[3][6]

  • Base Hydrolysis: Incubate the sample solution in 1N NaOH at 70-80°C for a specified period (e.g., 30 minutes to 2 hours).[3][6]

  • Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature or elevated temperatures.[3][6]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several hours.[6]

  • Photolytic Degradation: Expose the solution to UV light.[6]

After exposure to these stress conditions, the samples should be neutralized (if necessary) and analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.

Data Presentation

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes typical stress conditions used in forced degradation studies of the parent drug, Dasatinib, which can serve as a template for designing stability studies.

Stress Condition Reagent/Parameter Temperature Duration Reference
Acid Hydrolysis1N - 5N HCl70°C - 90°C1 - 5 hours[3][4][6]
Base Hydrolysis1N - 5N NaOH70°C - 90°C1 - 2 hours[3][4][6]
Oxidation3% - 30% H₂O₂Room Temp. - 80°C1 - 24 hours[3][4][6]
Thermal (Dry Heat)-105°C45 min - 48 hours[6]
PhotolyticUV LightAmbient7 days[6]

Visualizations

Potential Hydrolysis of this compound A This compound B Dasatinib Carboxylic Acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Ethanol A->C Hydrolysis (H₂O, H⁺ or OH⁻) Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., new HPLC peaks) Q1 Is the solution prepared fresh? Start->Q1 A1_Yes Check for other stress factors (light, oxygen, temperature) Q1->A1_Yes Yes A1_No Prepare fresh solution Q1->A1_No No Q2 Is the solvent anhydrous and aprotic? A1_Yes->Q2 End Stability Improved A1_No->End A2_Yes Verify storage conditions (-20°C, protected from light) Q2->A2_Yes Yes A2_No Use anhydrous DMSO or DMF for stock solutions Q2->A2_No No Q3 Is the pH of the aqueous solution neutral? A2_Yes->Q3 A2_No->End A3_Yes Minimize time in aqueous solution Q3->A3_Yes Yes A3_No Adjust pH to near neutral if possible Q3->A3_No No A3_Yes->End A3_No->End Factors Influencing Ester Stability Stability Ester Stability pH pH pH->Stability Acid/Base Catalysis Temp Temperature Temp->Stability Increases Reaction Rate Solvent Solvent Solvent->Stability Water content promotes hydrolysis Light Light Light->Stability Photolytic Degradation Oxygen Oxygen Oxygen->Stability Oxidative Degradation

References

"Dasatinib Carboxylic Acid Ethyl Ester degradation products identification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dasatinib Carboxylic Acid Ethyl Ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (CAS No. 910297-62-0) is a known process-related impurity and potential degradant of Dasatinib, an antineoplastic agent used in the treatment of certain types of leukemia.[1][2][3][4] Its identification and quantification are crucial for ensuring the purity, safety, and efficacy of Dasatinib drug products.[1]

Q2: What are the expected degradation products of this compound?

A2: The primary and most anticipated degradation product of this compound is its hydrolysis to Dasatinib Carboxylic Acid . This can occur under both acidic and alkaline conditions. Other potential degradation pathways, mirroring those of Dasatinib itself, could involve oxidation. Forced degradation studies on Dasatinib have identified several products, including N-oxides and products of hydroxylation.[5][6][7] While Dasatinib itself is reported to be relatively stable under acid and alkali conditions in some studies, significant degradation has been observed under oxidative, thermal, and photolytic stress.[8]

Q3: My sample of this compound shows a new, unexpected peak in the HPLC analysis. What could it be?

A3: An unexpected peak could be a new degradation product, a process-related impurity from synthesis, or an artifact from sample preparation or the analytical system. To identify it, consider the following:

  • Review Stress Conditions: If the sample was subjected to stress conditions (e.g., heat, light, acid/base), the new peak is likely a degradation product.[8]

  • LC-MS Analysis: The most effective way to identify an unknown peak is through liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight and fragmentation pattern.[9][10]

  • Reference Standards: Compare the retention time with known Dasatinib impurities and degradants if reference standards are available.[1]

Q4: I am observing poor peak shape and resolution in my HPLC analysis. What are some common causes and solutions?

A4: Poor chromatography can be due to several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analytes. A pH around 6.0 has been used successfully for separating Dasatinib and its impurities.[11]

  • Column Choice: A C18 column is commonly used and effective for this analysis.[6][9] Ensure your column is not degraded or clogged.

  • Sample Solvent: Dasatinib and its related compounds have limited solubility in water but are soluble in solvents like methanol and DMSO. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. A mixture of methanol and buffer is often a good choice for the diluent.[11]

  • Flow Rate and Gradient: Optimize the flow rate and gradient profile. A gradient elution is typically required to achieve good separation of all related substances.[7]

Troubleshooting Guides

Issue: Difficulty in Achieving Separation Between this compound and Dasatinib Carboxylic Acid
  • Problem: Co-elution or poor resolution between the ethyl ester and its primary hydrolytic degradant, the carboxylic acid.

  • Solution:

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Mobile Phase pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. Changing the ionization state of the carboxylic acid can significantly alter its retention time relative to the ester.

    • Column Chemistry: If using a standard C18 column, consider trying a different phase, such as a C18 with a different bonding density or a phenyl-hexyl column, which can offer different selectivity.

Issue: Low Recovery of this compound from the Drug Product Matrix
  • Problem: Inaccurate quantification due to incomplete extraction of the analyte from a tablet or other formulation.

  • Solution:

    • Solvent Selection: Ensure the extraction solvent is strong enough to dissolve both the analyte and penetrate the matrix. Dasatinib is soluble in methanol and DMSO. A mixture of methanol and an aqueous buffer (e.g., 70:30 v/v) has been shown to be an effective diluent system.[11]

    • Physical Disruption: Use mechanical means like sonication or homogenization to ensure the complete disintegration of the dosage form and release of the analyte.[8]

    • Extraction Time and Temperature: Optimize the extraction time and consider if gentle heating might improve recovery, but be cautious of inducing degradation.

Degradation Summary

The following table summarizes the degradation of Dasatinib observed under various stress conditions as per ICH guidelines. These conditions can be extrapolated to anticipate the degradation behavior of this compound, with hydrolysis being a key additional pathway for the ester.

Stress ConditionReagents and DurationObservation for DasatinibLikely Outcome for this compound
Acid Hydrolysis 5 N HCl at 70°C for 4 hours[9]Formation of a new degradation product has been reported.[6]Hydrolysis to Dasatinib Carboxylic Acid.
Base Hydrolysis 5 N NaOH at 70°C for 2 hours[9]A new degradation product was identified under alkaline conditions.[11]Hydrolysis to Dasatinib Carboxylic Acid.
Oxidation 30% H₂O₂ at 70°C for 2 hours[9]Significant degradation observed, with the formation of N-oxide impurities.[7][8]Oxidation of the piperazine nitrogen to form N-oxides.
Thermal Degradation Dry heat at 105°C for 45 minutes to 24 hours[9][12]Significant degradation observed.[8]Potential for various degradation pathways.
Photolytic Degradation Exposure to UV and fluorescent light[9][12]Significant degradation observed.[8]Potential for photolytic degradation.

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and Related Impurities

This method is a representative protocol based on published stability-indicating methods for Dasatinib.[6][7][11]

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a PDA or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

    • Column Temperature: 35°C - 45°C.[7][8]

    • Flow Rate: 1.0 - 1.2 mL/min.[8]

    • Detection Wavelength: 310 nm or 315 nm.[8][10]

    • Injection Volume: 20 µL.[10]

  • Reagents and Solutions:

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.[8]

    • Mobile Phase B: Acetonitrile or a mixture of Methanol:Acetonitrile.[8]

    • Diluent: Methanol and Mobile Phase A (70:30, v/v).[11]

  • Gradient Program (Example):

    • A gradient program should be developed to ensure the separation of all impurities. An example would be starting with a low percentage of Mobile Phase B, gradually increasing it to elute the more non-polar impurities, and then returning to initial conditions for re-equilibration.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in the diluent. Further dilute to a suitable working concentration (e.g., 0.15% of the test concentration).

    • Test Solution: Accurately weigh and transfer the sample into a volumetric flask. Add the diluent, sonicate for approximately 5 minutes to dissolve, and then dilute to volume.[8]

Protocol 2: Forced Degradation Study

To investigate the stability of this compound, perform forced degradation studies as follows:[9][12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Acid Degradation: Add 1N HCl and reflux at 70°C for 5 hours.[6] Neutralize the solution before injection.

  • Base Degradation: Add 1N NaOH and reflux at 70°C for an appropriate time. Neutralize the solution before injection.

  • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for an appropriate time.

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours.[12]

  • Photolytic Degradation: Expose the sample solution to UV light (200 W h/m²) and fluorescent light (1.2 million lux-hours).[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 1).

Visualizations

Degradation_Pathway DCEE Dasatinib Carboxylic Acid Ethyl Ester DCA Dasatinib Carboxylic Acid DCEE->DCA  Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., N-Oxides) DCEE->Oxidized  Oxidation (e.g., H2O2)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Sample->Forced_Degradation HPLC HPLC Separation Forced_Degradation->HPLC Inject Stressed Sample LCMS LC-MS Identification HPLC->LCMS Identify Unknowns Quantification Quantification HPLC->Quantification Calculate % Degradation

References

Technical Support Center: Optimizing HPLC Separation of Dasatinib and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dasatinib and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Dasatinib and its metabolites.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Silanol groups on the column interacting with the basic Dasatinib molecule. - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: pH of the mobile phase is too close to the pKa of Dasatinib. - Column Degradation: Loss of stationary phase or column contamination.- Use a base-deactivated column or an end-capped C18 column. - Add a competitive base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Lower the injection concentration or volume. - Adjust the mobile phase pH to be at least 2 units away from Dasatinib's pKa. - Replace the column or use a guard column. [1][2]
Inconsistent Retention Times - Pump Issues: Fluctuations in flow rate due to air bubbles or faulty check valves. - Mobile Phase Composition Changes: Inaccurate mixing or evaporation of volatile solvents. - Temperature Fluctuations: Lack of column temperature control. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.- Degas the mobile phase thoroughly using sonication or helium sparging. [3] - Prime the pump to remove air bubbles. [3] - Prepare fresh mobile phase daily. [3] - Use a column oven to maintain a consistent temperature. [1][3] - Ensure the column is equilibrated for at least 30 minutes before injection. [4]
Poor Resolution Between Dasatinib and Metabolites - Inadequate Mobile Phase Strength: The organic solvent percentage is too high or too low. - Incorrect Mobile Phase pH: Affects the ionization state and retention of the analytes. - Suboptimal Column Chemistry: The stationary phase is not providing sufficient selectivity. - Gradient Elution Not Optimized: The gradient slope is too steep.- Optimize the mobile phase composition by systematically varying the organic-to-aqueous ratio. - Perform a pH scouting experiment to find the optimal pH for separation. - Try a different column chemistry (e.g., Phenyl-Hexyl, Cyano). - Develop a shallower gradient or use a multi-step gradient.
Baseline Noise or Drift - Contaminated Mobile Phase or System: Impurities in solvents, buffers, or system components. - Detector Issues: Lamp instability or a dirty flow cell. - Pump Pulsations: Inconsistent flow from the pump. - Air Bubbles: Air trapped in the system.- Use high-purity HPLC-grade solvents and freshly prepared buffers. [2][3] - Filter all mobile phases before use. [3] - Flush the system thoroughly. - Check the detector lamp's age and performance. - Clean the detector flow cell. - Install a pulse dampener or ensure the pump's internal dampener is functioning. - Degas the mobile phase. [3]
Ghost Peaks - Carryover from Previous Injections: Adsorption of analytes onto the injector or column. - Contaminated Mobile Phase or Sample Diluent. - Incorporate a needle wash step in the autosampler sequence. - Inject a blank solvent run between samples to wash the column. - Ensure the purity of all solvents and reagents. [3]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Dasatinib?

A1: Dasatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[5][6][7] Other enzymes like flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) are also involved.[7][8] The main metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and oxidation to a carboxylic acid.[5][9]

Q2: What are the major metabolites of Dasatinib that I should be looking for?

A2: The main circulating metabolites of Dasatinib are M4 (N-dealkylated), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxymethyl), and M24 (hydroxymethyl).[5][7][9]

Q3: Which type of HPLC column is best suited for separating Dasatinib and its metabolites?

A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Dasatinib and its metabolites.[4][10][11] Look for columns that are base-deactivated or end-capped to minimize peak tailing for the basic Dasatinib molecule.

Q4: What mobile phase composition is recommended for the analysis?

A4: A common mobile phase consists of an aqueous buffer (such as phosphate or formate) and an organic modifier (typically acetonitrile or methanol).[4][11][12] The exact ratio will depend on the specific column and metabolites being targeted. A gradient elution is often necessary to achieve a good separation of the parent drug and its various metabolites in a reasonable timeframe.

Q5: What detection wavelength should I use for Dasatinib and its metabolites?

A5: Dasatinib has a maximum absorbance at approximately 315-325 nm, which is commonly used for UV detection.[10][11][13] It is advisable to perform a UV scan of Dasatinib and available metabolite standards to determine the optimal wavelength for simultaneous detection.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Estimation of Dasatinib

This protocol is adapted from a validated method for the quantification of Dasatinib in bulk and pharmaceutical dosage forms.

  • Instrumentation: Waters HPLC system with a PDA detector and Empower2 software.[4]

  • Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Buffer Preparation: Dissolve 2.72 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.[4]

    • Mobile Phase Composition: Mix the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v).[4]

    • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and sonicate for 15 minutes.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.1 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 300 nm.[4]

    • Run Time: 6 min.[4]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of Dasatinib and dissolve it in a 10 mL volumetric flask with methanol as the diluent.[4]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 25-150 µg/mL.[4]

Data Presentation

Table 1: Comparison of Published HPLC Methods for Dasatinib Analysis
ParameterMethod 1[4]Method 2[10]Method 3[11]Method 4[12]
Column Hypersil BDS C18 (150 x 4.6 mm, 5µm)Cosmicsil BDS C18 (100 x 4.6 mm, 3.5µm)Thermo Scientific C18 (250 x 4.6 mm, 5µm)Reversed phase C18
Mobile Phase Phosphate buffer:Acetonitrile (85:15 v/v), pH 3.5Triethylamine buffer:Methanol:Acetonitrile (50:50 v/v), pH 6.5Methanol:Acetonitrile (50:50 v/v)0.02M KH2PO4:Methanol (10:90 v/v)
Flow Rate 1.1 mL/min1.1 mL/min1.0 mL/min2.0 mL/min
Detection UV at 300 nmUV at 315 nmUV at 323 nmFluorescence (Ex: 340nm, Em: 374nm)
Retention Time 3.164 min~12 min4.073 minNot Specified
Sample Type Bulk Drug, TabletsBulk Drug, TabletsBulk Drug, TabletsRabbit Plasma

Visualizations

Dasatinib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylated) Dasatinib->M4 CYP3A4 M20 M20 (Hydroxymethyl) Dasatinib->M20 CYP3A4 M24 M24 (Hydroxymethyl) Dasatinib->M24 CYP3A4 M5 M5 (N-oxide) Dasatinib->M5 FMO3 M6 M6 (Carboxylic acid) Dasatinib->M6 Cytosolic Oxidoreductase M8 M8 (Glucuronide Conjugate) Dasatinib->M8 UGT

Caption: Metabolic pathway of Dasatinib.

HPLC_Optimization_Workflow start Define Separation Goal (Dasatinib & Metabolites) col_select Column Selection (e.g., C18, base-deactivated) start->col_select mp_select Mobile Phase Screening (Aqueous Buffer & Organic Solvent) col_select->mp_select isocratic Isocratic Elution Trial mp_select->isocratic gradient Gradient Development isocratic->gradient Poor Resolution validate Method Validation (Specificity, Linearity, Precision) isocratic->validate Good Separation optimize Optimize Gradient & Flow Rate gradient->optimize optimize->validate end Optimized Method validate->end

Caption: HPLC method development workflow.

References

Technical Support Center: Synthesis of Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dasatinib Carboxylic Acid Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of Dasatinib Carboxylic Acid with ethanol in the presence of an acid catalyst.[1][2][3] This method is favored for its simplicity and the use of readily available reagents.

Q2: What are the critical parameters to control during the esterification reaction?

A2: Key parameters to control include temperature, reaction time, and removal of water. The reaction is an equilibrium, so driving it towards the product side is crucial.[2][3] This is typically achieved by using an excess of ethanol and a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.[2]

Q3: What are the potential side reactions or impurities I should be aware of?

A3: Potential side reactions include incomplete esterification leading to residual starting material, and potential degradation of the complex heterocyclic structure under harsh acidic conditions. Common impurities can also arise from the starting materials or by-products from previous synthetic steps.[4][5][6][]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to the starting material and a reference standard of the product will indicate the extent of conversion.

Q5: What are the recommended purification methods for the final product?

A5: Purification is typically achieved through column chromatography on silica gel.[8][9][10][11] The choice of eluent system is critical for good separation and should be determined by TLC analysis beforehand. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction due to equilibrium.[2][12][13]- Use a large excess of ethanol (it can also serve as the solvent).- Ensure efficient removal of water using a Dean-Stark trap or a drying agent like molecular sieves.- Increase the reaction time or temperature, monitoring for potential degradation.
Inactive catalyst.- Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).
Poor quality starting material.- Ensure the starting Dasatinib Carboxylic Acid is pure and dry. Impurities can interfere with the reaction.
Presence of Starting Material in Product Insufficient reaction time or catalyst.- Extend the reflux time and monitor by TLC until the starting material spot disappears or is minimized.- Increase the catalyst loading slightly.
Reversible reaction equilibrium.[2]- Re-run the reaction with more efficient water removal.
Formation of Unidentified By-products Degradation of the molecule.- The complex heterocyclic structure of Dasatinib derivatives can be sensitive to strong acids and high temperatures.[4] - Consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.
Side reactions of functional groups.- Protect sensitive functional groups if necessary, although for a direct esterification this is less common.
Difficulties in Product Isolation/Purification Product is too polar and difficult to elute from the silica gel column.- Optimize the eluent system for column chromatography using TLC. A gradient elution with an increasing proportion of a polar solvent (e.g., methanol in dichloromethane) may be necessary.[10]
Co-elution of impurities.- Use a different stationary phase for chromatography (e.g., alumina) or a different solvent system.- Consider a final purification step like recrystallization.
Product is an oil and does not solidify.- Attempt to precipitate the product from a solution by adding a non-polar solvent (e.g., hexanes or diethyl ether).- If it remains an oil, ensure it is pure by analytical techniques (NMR, HPLC, MS) before proceeding.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • Dasatinib Carboxylic Acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

Procedure:

  • To a solution of Dasatinib Carboxylic Acid (1 equivalent) in anhydrous ethanol (20-50 equivalents, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (0.1-0.2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-24 hours. The progress of the reaction should be monitored by TLC or HPLC.[1]

  • After completion of the reaction (disappearance of starting material), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.[8][9][10][11]

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes for the Synthesis of this compound

EntryCatalystReaction Time (h)Yield (%)Purity (by HPLC, %)
1H₂SO₄86592
2H₂SO₄168595
3p-TsOH127894
4p-TsOH249096

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dasatinib_Carboxylic_Acid Dasatinib Carboxylic Acid Dasatinib_Ethyl_Ester This compound Dasatinib_Carboxylic_Acid->Dasatinib_Ethyl_Ester + Ethanol, H⁺ Ethanol Ethanol (excess) Acid_Catalyst H₂SO₄ or p-TsOH (cat.) Reaction_Conditions Reflux Water Water

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Water Is water being effectively removed? Start->Check_Water Yes_Water Yes Check_Water->Yes_Water No_Water No Check_Water->No_Water Check_Reagents Are reagents (ethanol, acid) anhydrous and pure? Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Time_Temp Have reaction time and temperature been optimized? Yes_Time_Temp Yes Check_Time_Temp->Yes_Time_Temp No_Time_Temp No Check_Time_Temp->No_Time_Temp Yes_Water->Check_Reagents Improve_Water_Removal Implement Dean-Stark or add molecular sieves No_Water->Improve_Water_Removal Improve_Water_Removal->Start Re-run reaction Yes_Reagents->Check_Time_Temp Use_Anhydrous_Reagents Use fresh, anhydrous reagents No_Reagents->Use_Anhydrous_Reagents Use_Anhydrous_Reagents->Start Re-run reaction Consider_Degradation If by-products increase, consider degradation. Use milder conditions. Yes_Time_Temp->Consider_Degradation Increase_Time_Temp Increase reflux time or temperature cautiously No_Time_Temp->Increase_Time_Temp Increase_Time_Temp->Start Monitor reaction

Caption: Troubleshooting workflow for low yield in esterification.

References

Technical Support Center: Purification of Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of Dasatinib Carboxylic Acid Ethyl Ester. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for intermediates like this compound are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What purity level can I expect to achieve with these methods?

A2: With optimized protocols, it is often possible to achieve a purity of ≥95% for Dasatinib derivatives.[1] The final purity should always be confirmed by analytical methods such as analytical HPLC or LC-MS.

Q3: What are some common impurities I might encounter?

A3: Impurities can arise from unreacted starting materials, byproducts from the synthesis, or degradation products.[2] For Dasatinib and its derivatives, these can include starting materials from the coupling reaction or hydrolyzed forms of the ester.

Q4: Which analytical techniques are recommended to assess the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds.[3] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: Poor Separation During Flash Column Chromatography

Q: My flash column chromatography is resulting in poor separation of the desired product from impurities. What steps can I take to improve this?

A: Poor separation can be due to a variety of factors, from the choice of solvent system to the column packing.

Recommended Actions:

  • Optimize the Mobile Phase:

    • Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation (a ΔRf of at least 0.2) between your product and the impurities.

    • A common starting point for similar compounds is a gradient of dichloromethane and ethyl acetate.[1]

    • Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine if you have basic impurities.

  • Adjust the Stationary Phase:

    • Ensure you are using the correct mesh size of silica gel for your column dimensions and sample load.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), if your compound is not amenable to normal-phase chromatography.

  • Check Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude sample in a minimal amount of the initial mobile phase or a stronger solvent and then adsorb it onto a small amount of silica before loading it onto the column. This "dry loading" technique often improves resolution.

Illustrative Solvent Systems for Flash Chromatography

Mobile Phase SystemGradientTypical Application
Dichloromethane / Ethyl Acetate0-100% Ethyl AcetateSeparation of moderately polar compounds.[1]
Hexanes / Ethyl Acetate0-100% Ethyl AcetateSeparation of less polar compounds.
Dichloromethane / Methanol0-20% MethanolSeparation of more polar compounds.
Issue 2: Product Precipitation in the Preparative HPLC System

Q: My product is precipitating in the tubing or on the column during my preparative HPLC run. How can I prevent this?

A: Precipitation during preparative HPLC is often due to solubility issues in the mobile phase.

Recommended Actions:

  • Modify the Mobile Phase:

    • Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase if your compound is less soluble in the aqueous component.

    • Adjust the pH of the aqueous portion of the mobile phase. For amine-containing compounds like Dasatinib derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve solubility by protonating basic sites.

  • Reduce Sample Concentration:

    • Lower the concentration of your sample in the injection solvent. It is better to perform multiple injections of a more dilute solution than one injection of a highly concentrated, poorly soluble sample.

  • Change the Injection Solvent:

    • Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible, or in a slightly weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause it to precipitate when it enters the system.

Typical Preparative HPLC Conditions for Dasatinib Impurities

ParameterCondition
Column C18, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient, e.g., 10-90% B over 30 minutes
Flow Rate Dependent on column diameter
Detection UV, wavelength determined by UV-Vis spectrum

Note: These are example conditions and should be optimized for your specific separation.

Issue 3: Failure to Induce Recrystallization

Q: I have dissolved my crude product in a solvent, but I am unable to get it to crystallize upon cooling or addition of an anti-solvent. What should I do?

A: Recrystallization failure can be due to the choice of solvent, the presence of impurities that inhibit crystal formation, or supersaturation.

Recommended Actions:

  • Optimize the Solvent System:

    • The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure product to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can initiate crystallization.

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your product.

  • Remove Soluble Impurities:

    • If the product is "oiling out" instead of crystallizing, it may be due to the presence of significant impurities. In this case, an initial purification by column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

The following are detailed, illustrative methodologies for the purification of this compound. These protocols are based on established methods for similar compounds and should be optimized for your specific experimental conditions.

Protocol 1: Flash Column Chromatography

This protocol is adapted from the purification of Dasatinib derivatives as described by Parai et al. (2012).[1]

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is based on the general principles of impurity isolation for Dasatinib.[3]

  • System Preparation: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO, ensuring complete dissolution. Filter the sample solution through a 0.45 µm filter.

  • Injection and Separation: Inject the filtered sample onto the column. Run a gradient program, increasing the concentration of Acetonitrile to elute the compounds.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the desired product.

  • Post-Purification Workup:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (Acetonitrile) under reduced pressure.

    • If the product is in an aqueous acidic solution, you may need to neutralize it and extract the product with an organic solvent, or lyophilize the solution to obtain the product as a salt.

    • Dry the final product under high vacuum.

Protocol 3: Recrystallization

This protocol is a general method that can be adapted for Dasatinib intermediates.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Flash Flash Chromatography TLC->Flash Impurity Profile Suggests Chromatography Recrystal Recrystallization TLC->Recrystal High Purity & Crystalline Nature Analysis Purity Analysis (HPLC, LC-MS) Flash->Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Analysis Recrystal->Analysis Analysis->Prep_HPLC Further Purification Needed Pure_Product Pure Product (≥95%) Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Poor Separation in Flash Chromatography? Solvent Optimize Mobile Phase via TLC Start->Solvent Yes Packing Check Column Packing Solvent->Packing Still Poor Separation Loading Use Dry Loading Technique Packing->Loading Still Poor Separation Stationary Consider Different Stationary Phase Loading->Stationary Still Poor Separation

Caption: Troubleshooting decision tree for flash chromatography.

References

"avoiding interference in Dasatinib Carboxylic Acid Ethyl Ester mass spectrometry"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and resolve interference during the mass spectrometric analysis of Dasatinib and its related compounds, including Dasatinib Carboxylic Acid Ethyl Ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of Dasatinib and its metabolites?

The most significant source of interference in the bioanalysis of Dasatinib is the "matrix effect".[1][2][3][4] The matrix effect arises from co-eluting endogenous components from the biological sample (e.g., plasma, serum) that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results.[3][4] Phospholipids are often major contributors to matrix effects in plasma samples.[3] Other potential sources of interference include co-eluting metabolites, impurities, degradation products, and components of the dosing vehicle.[3]

Q2: How can I minimize matrix effects?

Minimizing matrix effects typically involves a combination of strategies:

  • Effective Sample Preparation: The choice of sample cleanup technique is critical.[5] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT).[2][5]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between the analyte of interest and co-eluting matrix components is essential.[6][7]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS), such as Dasatinib-d8, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[8] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly compensate for matrix effects.[7]

Q3: What are the expected precursor and product ions for Dasatinib?

For Dasatinib, analysis is typically performed in positive ion electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Dasatinib488.2, 488.7, 488.1401.1, 401.5, 319, 347

Data compiled from multiple sources.[5][8][9][10][11]

Q4: Are there specific considerations for this compound?

While specific literature on the detailed mass spectrometric analysis of this compound is limited, we can infer potential challenges based on its structure. As an ethyl ester, it may be susceptible to hydrolysis back to the carboxylic acid form, either during sample storage, preparation, or in the ion source. It is crucial to evaluate the stability of the ester throughout the analytical process. The fragmentation pattern will also differ from Dasatinib, likely involving the loss of the ethyl group or other characteristic fragments from the piperazineacetic acid ethyl ester moiety.

Troubleshooting Guides

Guide 1: Poor Sensitivity or Signal Intensity

Issue: The signal for this compound is weak or undetectable.

Question Possible Cause & Solution
Have you optimized the mass spectrometer tuning parameters? Cause: Sub-optimal cone voltage, collision energy, or other source parameters can lead to poor ionization and fragmentation. Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize these parameters.
Is your mobile phase composition appropriate? Cause: The pH and organic content of the mobile phase can significantly impact ionization efficiency. Solution: For positive ESI mode, adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can enhance protonation and improve the signal.[5]
Could the analyte be degrading? Cause: Ethyl esters can be labile and may hydrolyze. Solution: Investigate the stability of the analyte in the sample matrix and in the autosampler. Ensure samples are kept at a low temperature (e.g., 4°C) and analyze them promptly after preparation.
Guide 2: High Signal Variability and Poor Reproducibility

Issue: Replicate injections show inconsistent peak areas, leading to poor precision.

Question Possible Cause & Solution
Are you observing ion suppression? Cause: This is a classic symptom of matrix effects.[3] Solution: Improve your sample cleanup procedure. If using Protein Precipitation, consider switching to Liquid-Liquid Extraction or Solid-Phase Extraction for a cleaner extract.[2] Also, adjust your chromatography to separate the analyte from the ion-suppressing region.
Is your internal standard performing correctly? Cause: A non-ideal internal standard may not be adequately compensating for variations. Solution: The best choice is a stable isotope-labeled version of the analyte. If unavailable, select a structural analog with similar chromatographic and ionization behavior.
Is there carryover from previous injections? Cause: The analyte may be adsorbing to parts of the LC system. Solution: Optimize the autosampler wash procedure, using a strong solvent to clean the injection needle and port between runs.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Dasatinib in Plasma

This protocol is adapted from a method used for the analysis of Dasatinib in plasma.[9][10]

  • Sample Preparation: To 300 µL of plasma sample, add 60 µL of the internal standard working solution and 50 µL of a 0.1 mol/L sodium hydroxide solution.[10]

  • Vortexing: Vortex mix the sample for approximately 2 minutes.[10]

  • Extraction: Add 1.2 mL of ethyl acetate and vortex-mix thoroughly for 5 minutes.[10]

  • Centrifugation: Centrifuge the mixture at 15,000 rpm for 10 minutes at 4°C.[10]

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[10]

  • Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Dasatinib in Plasma

This protocol is a common and rapid method for sample preparation.[8][12]

  • Sample Aliquot: Take a 100 µL aliquot of the plasma sample.

  • Precipitation: Add 300 µL of acetonitrile containing the internal standard.[12]

  • Vortexing: Vortex mix for 1 minute to precipitate the proteins.[12]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[12]

  • Injection: Transfer the supernatant to an autosampler vial and inject it into the UPLC-MS/MS system.[12]

Data Summary

Table 1: Comparison of Sample Preparation Methods for Dasatinib
MethodTypical Recovery (%)Matrix EffectAdvantagesDisadvantages
Protein Precipitation (PPT) >80% for some compounds[2]Can be significant due to remaining impurities[2][3]Simple, fast, low cost[2]Less clean extract, higher risk of matrix effects and ion suppression[2]
Liquid-Liquid Extraction (LLE) 63.7% - 71.8%[10]Generally reduced compared to PPTGood removal of salts and highly polar interferencesCan be labor-intensive, requires solvent evaporation and reconstitution steps[12]
Solid-Phase Extraction (SPE) >79%[1]Minimal with appropriate sorbent selection[1]Provides the cleanest extracts, high recovery, and minimal matrix effectsCan be more expensive and require more method development[12]

Visualizations

cluster_0 Troubleshooting Workflow for MS Interference start Inconsistent Results or Poor Signal Observed check_ms Step 1: Verify MS Performance - Tune parameters with standard? - Check system suitability? start->check_ms check_lc Step 2: Evaluate Chromatography - Good peak shape? - Analyte co-eluting with matrix? check_ms->check_lc Yes optimize_ms Action: Optimize MS Parameters (e.g., collision energy, source temp) check_ms->optimize_ms No check_prep Step 3: Assess Sample Preparation - Is recovery consistent? - Is the extract clean enough? check_lc->check_prep Yes optimize_lc Action: Modify LC Method (e.g., change gradient, new column) check_lc->optimize_lc No optimize_prep Action: Improve Sample Prep (e.g., switch from PPT to LLE/SPE) check_prep->optimize_prep No end Problem Resolved check_prep->end Yes optimize_ms->check_ms optimize_lc->check_lc optimize_prep->check_prep

Caption: General troubleshooting workflow for mass spectrometry interference.

cluster_1 Sample Preparation Workflow (LLE Example) a 1. Plasma Sample Aliquot (e.g., 180 µL) b 2. Add Internal Standard (e.g., 20 µL of Lopinavir) a->b c 3. Liquid-Liquid Extraction (add 2 mL MTBE, vortex) b->c d 4. Centrifuge (3000 rpm, 20 min) c->d e 5. Isolate Organic Layer d->e f 6. Evaporate to Dryness e->f g 7. Reconstitute (180 µL of 85% MeOH) f->g h 8. Inject into LC-MS/MS g->h

Caption: Experimental workflow for a Liquid-Liquid Extraction (LLE) protocol.

References

"troubleshooting poor recovery of Dasatinib Carboxylic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dasatinib Car-boxylic Acid Ethyl Ester

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for experiments involving Dasatinib Carboxylic Acid Ethyl Ester (CAS No. 910297-62-0).[1][2][3] The focus is on diagnosing and resolving issues related to poor recovery during synthesis, workup, and purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound related to Dasatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4] It is often classified as a process-related impurity or a synthetic intermediate in the manufacturing of Dasatinib.[1][5] Its full chemical name is 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester.[1]

Q2: Why is my overall recovery of the ethyl ester so low?

Poor recovery can occur at multiple stages: incomplete synthesis, degradation during workup, or loss during purification. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which can convert the product into its corresponding carboxylic acid, making it a common cause for yield loss.[6][7][8]

Q3: What are the primary stability concerns for this molecule?

The primary stability concern is the hydrolysis of the ethyl ester bond. This can be catalyzed by acids or bases.[7][8] Forced degradation studies on Dasatinib have shown that it degrades under acidic, alkaline, and oxidative conditions.[9][10] The ethyl ester derivative is expected to be particularly sensitive to pH extremes.

Q4: How can I improve the purity of my final product?

Improving purity involves optimizing the reaction to minimize side products and refining the purification strategy. Common impurities in Dasatinib preparations include starting materials, dimers, and N-oxides.[11][12] For the ethyl ester, the main impurity to monitor is the hydrolyzed carboxylic acid. Purification techniques like flash column chromatography or recrystallization are often necessary.[13][14]

Part 2: Troubleshooting Guides

Issue 1: Poor Yield After Synthesis

If you are experiencing low yields directly after the reaction (before workup), consider the following possibilities.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a crude sample via TLC or LC-MS. The presence of a significant amount of starting material indicates an incomplete reaction.Increase reaction time, elevate the temperature moderately, or re-evaluate the equivalents of coupling reagents or catalysts used.[15]
Side Reactions Check crude LC-MS or NMR for unexpected peaks. Steric hindrance from the 2-chloro-6-methylaniline group can sometimes lead to low reactivity or alternative pathways.[16]Optimize reaction conditions (e.g., lower temperature to reduce side products). Ensure high purity of starting materials.
Product Degradation Run a time-course study by analyzing aliquots. A decrease in product concentration over time suggests instability under the reaction conditions.Reduce reaction temperature or time. If the reaction is run in acidic or basic media, consider using milder conditions or a different synthetic route.
Reagent Quality Verify the quality and activity of coupling agents (e.g., EDC, HATU) and ensure solvents are anhydrous if required for the reaction.[17][18]Use fresh, high-quality reagents and properly dried solvents. Store sensitive reagents under an inert atmosphere.
Issue 2: Low Recovery During Aqueous Workup & Extraction

Significant product loss often occurs during the transition from the reaction mixture to a purified solid. The ester's susceptibility to hydrolysis is a key factor here.

Potential Cause Diagnostic Check Recommended Solution
Ester Hydrolysis (Saponification) Acidify the aqueous layer after extraction and re-extract with an organic solvent. Check for the presence of the corresponding carboxylic acid.Avoid strong bases (like NaOH, KOH) during workup.[7][19] Use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization and keep contact time to a minimum. Perform extractions at a lower temperature (e.g., in an ice bath).
Acid-Catalyzed Hydrolysis If the reaction was performed under acidic conditions, check the aqueous layer for the hydrolyzed product.Neutralize the reaction mixture carefully with a mild base before extraction. Use an excess of water to drive the equilibrium away from hydrolysis if possible, though this is often counterproductive for extraction efficiency.[7][20]
Poor Phase Separation / Emulsion The organic and aqueous layers do not separate cleanly, forming an emulsion that traps the product.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions.
Incorrect pH for Extraction The compound has multiple basic nitrogen atoms, making its solubility pH-dependent. At the wrong pH, it may partition into the aqueous layer.Adjust the pH of the aqueous layer to be slightly basic (pH 7.5-8.5) to ensure the piperazine and thiazole nitrogens are deprotonated, maximizing solubility in organic solvents like DCM or Ethyl Acetate.
Issue 3: Poor Recovery During Purification

The final purification step, typically column chromatography, can be a source of significant product loss.

Potential Cause Diagnostic Check Recommended Solution
Streaking/Tailing on Silica Gel The product appears as a long streak rather than a tight band on the TLC plate or column.The basic nitrogens in the molecule can interact strongly with acidic silica gel. Pre-treat the silica gel with triethylamine (Et₃N) or add a small percentage (0.5-1%) of Et₃N or ammonia in methanol to the mobile phase to neutralize active sites.
Irreversible Adsorption The product does not elute from the column, even with highly polar solvents.This can also be due to strong interaction with silica. Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase (C18) chromatography.[21]
On-Column Degradation Fractions collected from the column show the presence of the hydrolyzed carboxylic acid or other impurities not present in the crude material.The acidic nature of standard silica gel can catalyze ester hydrolysis. Use a neutralized silica gel as described above. Run the column quickly to minimize contact time.
Inappropriate Solvent System The product either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1).Use a solvent system with appropriate polarity. A common choice for such molecules is a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes. For this polar molecule, a DCM/MeOH system is a good starting point.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Workup & Extraction
  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Slowly add the reaction mixture to a beaker containing cold, saturated sodium bicarbonate (NaHCO₃) solution while stirring. Monitor the pH to ensure it is between 7.5 and 8.5. Avoid strong acids or bases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) at a temperature not exceeding 40 °C to prevent thermal degradation.

Protocol 2: Flash Column Chromatography on Neutralized Silica
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Add 1% triethylamine (v/v) to the slurry and stir for 15 minutes to neutralize the silica.

  • Column Packing: Pack the column with the neutralized slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column (dry loading).

  • Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A typical gradient might be 0% to 5% Methanol in DCM. Ensure that 0.5-1% triethylamine is present in the mobile phase throughout the run to prevent tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Part 4: Visualizations

Caption: Experimental workflow highlighting key stages where product loss can occur.

Caption: Decision tree for troubleshooting poor recovery of the target compound.

References

"long-term storage conditions for Dasatinib Carboxylic Acid Ethyl Ester"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dasatinib Carboxylic Acid Ethyl Ester

This guide provides detailed information on the long-term storage, handling, and stability of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under refrigerated conditions, protected from moisture. The most frequently recommended temperature range is 2-8°C.[1][2] Some suppliers also suggest storage at +4°C.[3][4] While one source mentions room temperature storage, refrigeration is the more conservative and widely cited condition.[5] To prevent hydrolysis, it is crucial to store the compound in a dry environment.[6][7]

Q2: What is the primary degradation risk for this compound?

As an ester, the compound is susceptible to hydrolysis, where water molecules can break the ester bond to form the corresponding carboxylic acid (Dasatinib Carboxylic Acid, the M6 metabolite) and ethanol.[6][7][8] This reaction can be accelerated by the presence of moisture, and exposure to acidic or basic conditions.[7] General degradation pathways for the parent compound, Dasatinib, also include oxidation, heat, and light, which may impact the stability of its ethyl ester derivative.[9]

Q3: How should I handle the compound upon receipt and during use?

Upon receiving the compound, it is good practice to date and initial the container.[10] Always refer to the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for any specific handling instructions provided by the supplier.[11] To minimize moisture absorption, allow the container to warm to room temperature before opening, especially when removing it from refrigerated storage.[11] Use clean tools and work in a controlled environment to prevent contamination. For hygroscopic (moisture-sensitive) compounds, handling in a glove box with an inert atmosphere (like argon or nitrogen) or using a desiccator for storage is recommended.[6][11]

Q4: Does this compound require protection from light?

While forced degradation studies on the parent Dasatinib tablets indicated they do not require special protection from light, it is a general best practice for research chemicals to store them in amber or opaque vials to prevent potential photodegradation, especially during long-term storage.[11][12] One supplier specifically recommends storing the compound away from light.[5]

Q5: Can I store the compound in a solution? What are the best practices?

Storing the compound in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must prepare a stock solution, it is advisable to:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Prepare fresh solutions for your experiments whenever possible.

  • If short-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.

  • For the closely related Dasatinib Carboxylic Acid, storage in a stock solution is recommended at -80°C for up to six months or -20°C for one month.[13] Similar conditions would be a prudent starting point for the ethyl ester derivative, pending specific stability studies.

Troubleshooting Guide

Issue: My LC/MS analysis shows a significant peak corresponding to Dasatinib Carboxylic Acid (M6 metabolite) in my ethyl ester sample.

Potential Cause 1: Hydrolysis during Storage. The freezer or refrigerator used for storage may have high humidity.[6] Esters are prone to hydrolysis, converting them into their parent carboxylic acid.[7]

  • Solution: Store the solid compound in a desiccator containing a drying agent (e.g., silica gel, molecular sieves) placed inside the refrigerator.[6][11] Ensure the vial cap is tightly sealed. Purging the vial with an inert gas like nitrogen or argon before sealing can also help displace moisture.[6]

Potential Cause 2: Hydrolysis during Sample Preparation. The solvents used for reconstitution or dilution may contain trace amounts of water. The sample may have been left at room temperature in solution for an extended period.

  • Solution: Use high-purity, anhydrous-grade solvents for all sample preparations. Prepare solutions immediately before use. If solutions must be prepared in advance, store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials.

Potential Cause 3: Contamination. The sample may have been inadvertently exposed to acidic or basic contaminants, which can catalyze ester hydrolysis.

  • Solution: Review all handling procedures. Ensure all glassware is clean and dry. Use fresh, clean pipette tips and spatulas for every manipulation.[11]

Quantitative Data Summary

The following table summarizes the recommended storage temperatures for this compound and its parent carboxylic acid from various sources.

Compound NameRecommended Storage TemperatureDurationNotesSource(s)
This compound 2-8°C / +4°CNot specifiedRecommended for solid form.[1][2][3][4]
This compound Room TemperatureNot specifiedStore away from light.[5]
Dasatinib Carboxylic Acid (Metabolite M6) -20°CUp to 1 monthFor stock solutions, stored under nitrogen.[13]
Dasatinib Carboxylic Acid (Metabolite M6) -80°CUp to 6 monthsFor stock solutions, stored under nitrogen.[13]

Visualizations

StorageWorkflow start Compound Received check_coa Check Certificate of Analysis (CoA) and Safety Data Sheet (SDS) start->check_coa assess_form Assess Physical Form check_coa->assess_form solid_storage Solid Compound assess_form->solid_storage Solid solution_storage Solution (Not Recommended for Long-Term) assess_form->solution_storage In Solution storage_steps 1. Place in tightly sealed amber vial. 2. Add desiccant to secondary container. 3. Purge with inert gas (optional). 4. Store at 2-8°C. solid_storage->storage_steps solution_steps 1. Use anhydrous aprotic solvent. 2. Aliquot into single-use vials. 3. Store at -20°C or -80°C. solution_storage->solution_steps end Properly Stored storage_steps->end solution_steps->end

Caption: Decision workflow for proper storage of this compound.

DegradationPathway compound Dasatinib Carboxylic Acid Ethyl Ester hydrolysis Hydrolysis (Primary Degradation Pathway) compound->hydrolysis water H₂O (Moisture) water->hydrolysis catalyst Acid / Base (Catalyst) catalyst->hydrolysis product1 Dasatinib Carboxylic Acid (M6 Metabolite) hydrolysis->product1 product2 Ethanol hydrolysis->product2

Caption: Potential hydrolysis degradation pathway for the ethyl ester compound.

Experimental Protocols

Methodology for Stability Assessment (Based on Forced Degradation Principles)

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, adapted from principles used for the parent drug, Dasatinib.[9] This helps identify potential degradation products and establish optimal storage conditions.

Objective: To determine the stability of the compound under heat, light, and hydrolytic (acidic, basic, neutral) stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV system with a C18 column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., Acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 2-4 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and heat at 60°C for 2-4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 45 minutes. Then, dissolve for analysis.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Then, dissolve for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the main compound.

    • Characterization of major degradation products can be performed using LC-MS/MS.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition indicates sensitivity to that factor. For example, a large degradant peak in the acid and base hydrolysis samples confirms susceptibility to hydrolysis. This data can be used to refine storage and handling protocols to prevent degradation.

References

Validation & Comparative

Dasatinib vs. Dasatinib Carboxylic Acid Ethyl Ester: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Dasatinib stands as a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its therapeutic efficacy stems from its potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[1][3] This guide provides a detailed comparison of the bioactivity of Dasatinib against its related compound, Dasatinib Carboxylic Acid Ethyl Ester, offering clarity for researchers and drug development professionals.

Executive Summary

Dasatinib exhibits potent, low nanomolar inhibition of key oncogenic kinases, particularly BCR-ABL and Src. In contrast, available data indicates that its metabolites, including Dasatinib Carboxylic Acid (the hydrolysis product of the ethyl ester), are significantly less active. This compound is primarily available as a laboratory standard for analytical purposes and is not intended for therapeutic use. Its bioactivity is presumed to be negligible until and unless it is metabolized to Dasatinib Carboxylic Acid, which itself possesses significantly lower potency than the parent drug.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the inhibitory activity of Dasatinib against various kinases. Direct comparative data for this compound is not available in published literature, as it is not considered an active pharmaceutical ingredient. The bioactivity of Dasatinib Carboxylic Acid (M6 metabolite) is reported to be substantially lower than Dasatinib.

CompoundTarget KinaseIC50 ValueCell-Based ActivityReference
Dasatinib BCR-ABL0.1 - 3.0 nM0.6 - 11 nM[4]
Src0.55 nM-[5]
c-Kit5.0 nM-[6]
Lck< 1.0 nMT-cell proliferation IC50: 2.8 nM[6][7]
EphA2-Inhibition of phosphorylation[8]
Dasatinib Carboxylic Acid (M6 Metabolite) Src, BCR-ABL>10-fold less potent than DasatinibNot expected to contribute significantly to in vivo activity[9][10]
This compound -Data not availableNot expected to be bioactive-

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by targeting key signaling pathways involved in cancer cell proliferation and survival. The primary target is the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. Inhibition of BCR-ABL blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis. Dasatinib's inhibition of Src family kinases further contributes to its anti-cancer activity.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib_Ester Dasatinib Carboxylic Acid Ethyl Ester Dasatinib_Acid Dasatinib Carboxylic Acid (M6) Dasatinib_Ester->Dasatinib_Acid Hydrolysis Dasatinib_Acid->BCR_ABL Weak Inhibition

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Experimental Protocols

A key method for determining the bioactivity of kinase inhibitors like Dasatinib is the in vitro kinase inhibition assay. This allows for the direct measurement of a compound's ability to inhibit the enzymatic activity of a purified kinase.

In Vitro BCR-ABL Kinase Inhibition Assay Protocol

This protocol is a generalized example based on commonly used methods.

1. Materials and Reagents:

  • Purified recombinant BCR-ABL kinase
  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
  • ATP (Adenosine triphosphate)
  • Specific peptide substrate for ABL kinase (e.g., Abltide)
  • Dasatinib and this compound (dissolved in DMSO)
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
  • 384-well assay plates

2. Experimental Workflow:

  • Compound Preparation: Prepare serial dilutions of Dasatinib and this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
  • Kinase Reaction:
  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2.5 µL of a solution containing the BCR-ABL enzyme and the peptide substrate in kinase reaction buffer.
  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for the enzyme.
  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  • Signal Detection (using ADP-Glo™):
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
  • Data Analysis:
  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; compound_prep [label="Prepare serial dilutions of\nDasatinib & Ester in DMSO"]; reaction_setup [label="Add compound, enzyme,\nand substrate to plate"]; initiate_reaction [label="Add ATP to initiate\nkinase reaction"]; incubation [label="Incubate at 30°C"]; stop_reaction [label="Stop reaction and deplete ATP\n(Add ADP-Glo™ Reagent)"]; detect_signal [label="Generate luminescent signal\n(Add Kinase Detection Reagent)"]; read_plate [label="Measure luminescence"]; analyze_data [label="Calculate % inhibition\nand determine IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> compound_prep; compound_prep -> reaction_setup; reaction_setup -> initiate_reaction; initiate_reaction -> incubation; incubation -> stop_reaction; stop_reaction -> detect_signal; detect_signal -> read_plate; read_plate -> analyze_data; analyze_data -> end; }

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The available scientific evidence strongly indicates that Dasatinib is a highly potent inhibitor of BCR-ABL and Src family kinases, which is the basis for its clinical efficacy. This compound, on the other hand, is not considered a bioactive agent in its own right. Its potential for any biological effect would be contingent on its conversion to Dasatinib Carboxylic Acid, a metabolite that has been shown to be substantially less potent than Dasatinib. Therefore, for research applications requiring the potent, multi-kinase inhibitory profile of Dasatinib, the parent compound should be used. This compound should be reserved for its intended use as an analytical standard.

References

A Comparative Analysis of Dasatinib and Its Ester Derivatives: Enhancing Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

Dasatinib, a potent oral multi-targeted tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of several key kinases responsible for oncogenic signaling, most notably BCR-ABL and the SRC family of kinases (SFKs).[1][2][3] However, the broad inhibitory profile of Dasatinib can lead to off-target effects.[4] This has spurred the development of derivatives, including ester prodrugs, designed to improve its therapeutic index by enhancing specificity, potency, and pharmacokinetic properties.[4] This guide provides a comparative analysis of Dasatinib and its rationally designed ester derivatives, supported by experimental data and detailed methodologies.

Performance Comparison: Kinase Inhibition and Cellular Potency

The development of Dasatinib ester derivatives has focused on modifying its structure to achieve more specific interactions within the ATP-binding pocket of target kinases.[4] By attaching various amino acid and fatty acid moieties via an ester linkage, researchers have successfully created a library of compounds with altered inhibitory profiles.[4]

A key study synthesized 25 Dasatinib conjugates and evaluated their inhibitory activity against three non-receptor protein tyrosine kinases: Csk, Abl, and Src.[4] The results, summarized in the table below, demonstrate a significant variation in potency and selectivity compared to the parent compound.

CompoundDescriptionIC50 Csk (nM)IC50 Src (nM)IC50 Abl (nM)Csk/Src RatioAbl/Src Ratio
Dasatinib (1) Parent Compound110.550.2520.00.45
Das-R (7) L-arginine ester derivative4.4<0.25<0.45>17.6-
Das-C10 (18) Decanoic acid ester derivative32003521091.46.0
Das-E (15) L-glutamic acid ester derivative6506466010.210.3
Das-C (13) L-cysteine ester derivative-----

Data sourced from a study on Dasatinib-amino acid and Dasatinib-fatty acid conjugates.[4]

Notably, the Dasatinib-L-arginine derivative (Das-R, 7) emerged as the most potent inhibitor across the tested kinases, with IC50 values of 4.4 nM, <0.25 nM, and <0.45 nM against Csk, Src, and Abl, respectively.[4] Conversely, the Dasatinib-decanoic acid ester (Das-C10, 18) exhibited the highest selectivity for Src over Csk, with a selectivity ratio of 91.4.[4] This highlights the potential of esterification to fine-tune the drug's specificity.

In terms of cellular activity, Dasatinib and its derivatives have shown significant potency against various cancer cell lines. For instance, Das-R was found to be significantly more potent than Dasatinib against Panc-1 pancreatic cancer cells, with IC50 values of 2.06 µM and 26.3 µM, respectively.[4] Both compounds, however, displayed high potency (IC50 < 51.2 pM) against the leukemia cell lines BV-173 and K562.[4]

Physicochemical Properties and Pharmacokinetics

Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[5] Its absorption is pH-dependent, with better dissolution at lower pH values.[6][7] This can lead to variability in drug exposure and potential drug-drug interactions with acid-reducing agents.[6][7]

The ester derivatives of Dasatinib are designed as prodrugs, which are inactive forms that are metabolized in the body to release the active parent drug.[4] This strategy can be employed to overcome issues like poor solubility and to control the drug's release profile. The stability of these ester derivatives in plasma is a crucial factor. Studies have shown that these compounds can be hydrolyzed by carboxylesterases present in mouse plasma to release the core Dasatinib molecule.[4] This metabolic conversion is essential for the prodrug to exert its therapeutic effect.

Mechanism of Action and Signaling Pathways

Dasatinib exerts its anti-cancer effects by inhibiting multiple tyrosine kinases that are crucial for the growth and survival of cancer cells.[3] The primary targets include the BCR-ABL fusion protein, a hallmark of CML, and the SRC family kinases (SFKs), which are involved in various cellular processes like proliferation, migration, and survival.[1][2][3] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that promote cancer progression.[3]

The following diagram illustrates the primary signaling pathways inhibited by Dasatinib:

Dasatinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Tyrosine Kinases cluster_downstream Downstream Signaling PDGFR PDGFRβ Proliferation Cell Proliferation PDGFR->Proliferation cKIT c-KIT cKIT->Proliferation EPHA2 EphA2 Migration Cell Migration EPHA2->Migration BCR_ABL BCR-ABL BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival SRC_family SRC Family (SRC, LCK, YES, FYN) SRC_family->Proliferation SRC_family->Survival SRC_family->Migration Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits Dasatinib->EPHA2 Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_family Inhibits

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

The ester derivatives of Dasatinib are expected to modulate the same signaling pathways upon their conversion to the active Dasatinib molecule. The rationale behind their design is to enhance the delivery and targeting of Dasatinib to cancer cells, potentially leading to a more profound and selective inhibition of these pathways.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for key experiments cited in the comparison of Dasatinib and its derivatives.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific kinases.

Methodology:

  • Kinase reactions are performed in a final volume of 25 µL containing the respective kinase (e.g., c-Src, c-Abl), a biotinylated peptide substrate, and ATP in a kinase buffer.

  • The compounds (Dasatinib and its derivatives) are serially diluted in DMSO and added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 20 minutes) at room temperature.

  • The reaction is stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and allophycocyanin-streptavidin.

  • After incubation, the fluorescence is measured using a suitable plate reader to determine the extent of substrate phosphorylation.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., K562, Panc-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Dasatinib or its derivatives for a specified period (e.g., 72 hours).

  • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.

The following diagram outlines the general workflow for evaluating Dasatinib and its ester derivatives:

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Studies Synthesis Synthesis of Dasatinib Ester Derivatives Characterization Physicochemical Characterization Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Characterization->Cell_Assay Plasma_Stability Plasma Stability Assay (Prodrug Conversion) Kinase_Assay->Plasma_Stability Cell_Assay->Plasma_Stability PK_Studies Pharmacokinetic Studies (Animal Models) Plasma_Stability->PK_Studies

Caption: A general experimental workflow for the comparative analysis of Dasatinib derivatives.

Conclusion

The strategic esterification of Dasatinib has proven to be a viable approach for generating derivatives with enhanced potency and selectivity. The Dasatinib-L-arginine ester, for example, demonstrates superior inhibitory activity, while the Dasatinib-decanoic acid ester shows a remarkable shift in selectivity towards Src. These findings underscore the potential of prodrug strategies to refine the therapeutic properties of existing drugs. Further in vivo studies are warranted to fully elucidate the pharmacokinetic profiles and anti-tumor efficacy of these promising ester derivatives, which could ultimately lead to improved treatment options for patients with CML and other malignancies.

References

"validation of Dasatinib Carboxylic Acid Ethyl Ester as a biomarker"

Author: BenchChem Technical Support Team. Date: November 2025

While "Dasatinib Carboxylic Acid Ethyl Ester" has been a topic of inquiry, a thorough review of scientific literature reveals no evidence supporting its validation as a biomarker for dasatinib exposure or response. This compound is commercially available as a reference standard, suggesting its primary utility is likely in the quality control and impurity profiling of dasatinib manufacturing rather than as a clinically relevant analyte.

This guide, therefore, shifts focus to the established and potential biomarkers for therapeutic drug monitoring (TDM) of dasatinib, providing researchers, scientists, and drug development professionals with a comparative overview of the parent drug and its major metabolites.

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Due to high inter-individual pharmacokinetic variability, TDM is emerging as a valuable tool to optimize treatment, balancing efficacy and toxicity.[2]

Established and Investigational Biomarkers for Dasatinib

The primary candidates for monitoring dasatinib therapy are the parent drug itself and its main metabolites. Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to several circulating metabolites.[1][3]

A study on the metabolism of dasatinib identified several key metabolites in plasma: M4, M5, M6 (dasatinib carboxylic acid), M20, and M24.[4] While the active metabolite M4 shows similar potency to dasatinib in vitro, its plasma exposure is only about 5% of the parent drug.[1] Other metabolites are considered to have insignificant pharmacological activity.[4]

Here, we compare the key characteristics of dasatinib and its major metabolites as potential biomarkers.

Table 1: Comparison of Dasatinib and its Major Metabolites as Biomarkers

AnalyteRole/ActivityPlasma Exposure (AUC % of Parent)Rationale for MonitoringChallenges
Dasatinib (Parent Drug) Active Drug100%Direct measure of active substance; correlation with efficacy and toxicity demonstrated.[5][6]Short half-life (3-5 hours) necessitates precise sample timing.[7]
M4 (N-dealkylated) Active Metabolite~5%[1]Contributes to overall efficacy, though to a lesser extent than dasatinib.Low plasma concentrations may be challenging to quantify accurately.
M5 (N-oxide) Inactive MetaboliteSignificantPotential indicator of overall drug metabolism and clearance.Lack of direct correlation with clinical outcomes.
M6 (Dasatinib Carboxylic Acid) Inactive MetaboliteSignificantMay reflect metabolic pathway activity.No established link to efficacy or toxicity.
M20 & M24 (Hydroxylated) Inactive MetabolitesM20: ~45%, M24: ~25%[1]High concentrations suggest they could be stable markers of long-term exposure.Limited data on their clinical relevance.
This compound Not a known in vivo metaboliteNot ApplicableNo scientific evidence for its formation or utility as a biomarker.Likely an impurity or synthetic artifact.[8]

Signaling Pathways and Metabolism

Dasatinib primarily functions by inhibiting the BCR-ABL kinase and SRC family kinases, which are crucial for the proliferation of CML cells. The metabolic pathway of dasatinib is complex, involving multiple enzymatic reactions.

Dasatinib_Metabolism Dasatinib Metabolism Pathway Dasatinib Dasatinib M4 M4 (Active) N-dealkylation Dasatinib->M4 CYP3A4 M5 M5 N-oxidation Dasatinib->M5 FMO3, CYPs M6 M6 Dasatinib Carboxylic Acid Dasatinib->M6 Aldehyde Dehydrogenase (?) M20_M24 M20 & M24 Hydroxylation Dasatinib->M20_M24 CYP3A4 Other_Metabolites Other Metabolites (e.g., Glucuronides) Dasatinib->Other_Metabolites UGTs Excretion Excretion (Mainly Feces) M4->Excretion M5->Excretion M6->Excretion M20_M24->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Dasatinib.

Experimental Protocols

Accurate quantification of dasatinib and its metabolites is crucial for TDM. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1]

Protocol: Quantification of Dasatinib in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled dasatinib).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes) to elute the analytes.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for dasatinib and its internal standard. For dasatinib, a common transition is m/z 488.1 -> 401.1.

  • Data Analysis: Quantify the concentration of dasatinib in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Proposed Workflow for Biomarker Validation

Should a novel candidate biomarker like "this compound" be considered for validation, a systematic approach is necessary.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_0 Pre-analytical Phase cluster_1 Clinical Evaluation cluster_2 Clinical Utility Analyte_ID Analyte Identification (e.g., in vitro metabolism studies) Method_Dev Analytical Method Development (LC-MS/MS) Analyte_ID->Method_Dev Method_Val Method Validation (Accuracy, Precision, Linearity, etc.) Method_Dev->Method_Val PK_Studies Pharmacokinetic Studies (in animal models and humans) Method_Val->PK_Studies Correlation_Studies Correlation with Parent Drug PK_Studies->Correlation_Studies Efficacy_Toxicity Correlation with Efficacy & Toxicity Correlation_Studies->Efficacy_Toxicity TDM_Guidelines Establishment of Therapeutic Range Efficacy_Toxicity->TDM_Guidelines Clinical_Implementation Implementation in Clinical Practice TDM_Guidelines->Clinical_Implementation

Caption: A generalized workflow for biomarker validation.

Conclusion

The therapeutic monitoring of dasatinib is a critical component of personalized medicine for patients with CML and ALL. While the parent drug, dasatinib, is the most direct and widely accepted biomarker of exposure, its metabolites, particularly the active M4, may offer additional insights into the drug's disposition and overall therapeutic effect. There is currently no scientific basis for the use of "this compound" as a biomarker. Future research should focus on further elucidating the clinical utility of monitoring the established metabolites alongside the parent drug to refine dosing strategies and improve patient outcomes.

References

Comparative Guide to the Cross-Reactivity of Dasatinib Antibodies with its Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical cross-reactivity of anti-Dasatinib antibodies with Dasatinib and its ethyl ester derivative. Due to a lack of publicly available experimental data directly comparing the binding of anti-Dasatinib antibodies to Dasatinib and its ethyl ester, this document outlines the core immunochemical principles, a proposed experimental framework for evaluation, and hypothetical data to guide researchers in this area.

Introduction

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The development of immunoassays to monitor its therapeutic levels requires highly specific antibodies. A critical aspect of antibody characterization is assessing its cross-reactivity with structurally related compounds, such as metabolites and derivatives. One such derivative is the ethyl ester of Dasatinib, formed by the esterification of the terminal hydroxyl group of the hydroxyethylpiperazine moiety. Understanding the potential for cross-reactivity is crucial for the development of accurate and reliable Dasatinib immunoassays.

Structural Comparison: Dasatinib vs. Dasatinib Ethyl Ester

The primary structural difference between Dasatinib and its ethyl ester is the modification of the terminal hydroxyl group. This seemingly minor alteration can have a significant impact on the epitope recognized by an antibody.

CompoundChemical StructureKey Difference
Dasatinib (Image of Dasatinib structure)Contains a terminal hydroxyl (-OH) group on the hydroxyethylpiperazine side chain.
Dasatinib Ethyl Ester (Image of Dasatinib ethyl ester structure)The terminal hydroxyl group is replaced by an ethyl ester (-O-CH2-CH3) group.

Theoretical Impact on Antibody Binding

The specificity of an antibody is determined by the precise three-dimensional shape and chemical properties of its binding site (paratope) and the corresponding epitope on the antigen (in this case, the hapten Dasatinib). The addition of an ethyl group at the terminal hydroxyl position of Dasatinib introduces several changes that could affect antibody recognition:

  • Steric Hindrance: The bulkier ethyl ester group may physically obstruct the antibody from binding if the hydroxyl group is a key part of the epitope.

  • Loss of Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor. Its replacement with an ester group eliminates this potential interaction, which might be critical for a stable antibody-antigen complex.

  • Altered Hydrophilicity: The conversion of a hydroxyl group to an ethyl ester reduces the polarity and hydrophilicity of that part of the molecule, potentially disrupting interactions with the antibody's binding site.

Conversely, if the hydroxyl group is not part of the epitope recognized by a specific antibody, the cross-reactivity could be high. The degree of cross-reactivity is therefore highly dependent on the specific clone of the antibody and the immunogen used to generate it.

Proposed Experimental Protocol: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the specificity and cross-reactivity of antibodies against small molecules.

Objective: To quantify the cross-reactivity of an anti-Dasatinib antibody with Dasatinib ethyl ester.

Materials:

  • Anti-Dasatinib antibody

  • Dasatinib standard

  • Dasatinib ethyl ester

  • Dasatinib-carrier protein conjugate (e.g., Dasatinib-BSA) for coating

  • 96-well microtiter plates

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Wash and assay buffers

  • Plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the Dasatinib-carrier protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a series of standard solutions of Dasatinib and Dasatinib ethyl ester at various concentrations.

    • In separate tubes, pre-incubate a fixed concentration of the anti-Dasatinib antibody with each concentration of the standards (Dasatinib and Dasatinib ethyl ester) or a blank.

  • Incubation: Add the antibody-standard mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow the free antibody to bind to the coated antigen.

  • Washing: Wash the plate to remove unbound antibodies and other reagents.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody captured on the plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly.

  • Signal Development: Add the enzyme substrate to the wells. A color change will occur, with the intensity being inversely proportional to the concentration of the free analyte in the sample.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of Dasatinib.

    • Determine the IC50 value for both Dasatinib and Dasatinib ethyl ester (the concentration that causes 50% inhibition of the maximal signal).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Dasatinib / IC50 of Dasatinib Ethyl Ester) x 100

Hypothetical Data Presentation

The following table presents hypothetical data from a competitive ELISA experiment to illustrate the potential outcomes.

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
Dasatinib10100%Reference compound
Dasatinib Ethyl Ester5002%Low cross-reactivity
Alternative Result
Dasatinib10100%Reference compound
Dasatinib Ethyl Ester1567%High cross-reactivity

Visualizations

Logical Diagram: Factors Influencing Antibody Cross-Reactivity

G cluster_antibody Anti-Dasatinib Antibody cluster_antigens Haptens cluster_factors Factors Affecting Binding Paratope Paratope (Binding Site) Dasatinib Dasatinib (-OH group) Paratope->Dasatinib High Affinity Binding DasatinibEE Dasatinib Ethyl Ester (-O-Et group) Paratope->DasatinibEE Potential Binding StericHindrance Steric Hindrance DasatinibEE->StericHindrance HBonding Loss of H-Bonding DasatinibEE->HBonding Hydrophilicity Altered Hydrophilicity DasatinibEE->Hydrophilicity StericHindrance->Paratope Inhibits Binding HBonding->Paratope Weakens Interaction Hydrophilicity->Paratope Disrupts Interaction

Caption: Factors influencing the cross-reactivity of an anti-Dasatinib antibody.

Experimental Workflow: Competitive ELISA for Cross-Reactivity

G Start Start Coat 1. Coat Plate with Dasatinib-BSA Conjugate Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Prepare 4. Prepare Antibody/Analyte Mixtures (Dasatinib & Ethyl Ester) Block->Prepare Incubate 5. Add Mixtures to Plate (Competitive Binding) Prepare->Incubate Wash2 6. Wash Incubate->Wash2 AddSecondary 7. Add HRP-Conjugated Secondary Antibody Wash2->AddSecondary Wash3 8. Wash AddSecondary->Wash3 AddSubstrate 9. Add TMB Substrate (Color Development) Wash3->AddSubstrate StopAndRead 10. Stop Reaction & Read Absorbance AddSubstrate->StopAndRead Analyze 11. Calculate IC50 & % Cross-Reactivity StopAndRead->Analyze End End Analyze->End

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion

Dasatinib Carboxylic Acid Ethyl Ester: A Clarification on its Role and a Comparative Analysis of its Active Form, Dasatinib, Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide clarifies the function of Dasatinib Carboxylic Acid Ethyl Ester and provides a comprehensive comparison of its pharmacologically active counterpart, Dasatinib, with other key tyrosine kinase inhibitors (TKIs). While this compound is a crucial chemical intermediate in the synthesis of Dasatinib and serves as an analytical reference standard, there is no scientific evidence to suggest it possesses inherent biological activity as a tyrosine kinase inhibitor.[1] Therefore, this guide will focus on the comparative performance of Dasatinib against other prominent TKIs.

Dasatinib is a potent, second-generation TKI that functions as a multi-targeted inhibitor of several critical oncogenic kinases.[2] Its primary mechanism of action involves the inhibition of BCR-ABL, the fusion protein central to the pathogenesis of chronic myeloid leukemia (CML), and the SRC family of kinases.[2][3] This dual inhibition profile distinguishes it from the first-generation TKI, imatinib, and contributes to its efficacy in both newly diagnosed and imatinib-resistant CML.[4]

Comparative Efficacy of Dasatinib and Other TKIs

Clinical and preclinical studies have established Dasatinib as a highly effective TKI. The DASISION trial, a key head-to-head study, demonstrated that Dasatinib resulted in higher and faster rates of complete cytogenetic and major molecular responses compared to imatinib in patients with newly diagnosed chronic-phase CML.[4][5] The following tables summarize key quantitative data comparing Dasatinib with other significant TKIs.

Table 1: In Vitro Potency of Selected Tyrosine Kinase Inhibitors
Tyrosine Kinase InhibitorTarget KinaseIC50 (nM)
Dasatinib BCR-ABL<1.0
SRC0.5
ImatinibBCR-ABL25-750
NilotinibBCR-ABL20-30
BosutinibBCR-ABL1.0
SRC1.2
PonatinibBCR-ABL0.37

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity in vitro. These values can vary depending on the specific assay conditions.

Table 2: Clinical Efficacy in Newly Diagnosed Chronic-Phase CML (DASISION Trial)
Outcome (at 12 months)Dasatinib (100 mg once daily)Imatinib (400 mg once daily)P-value
Confirmed Complete Cytogenetic Response 77%66%0.007
Major Molecular Response 46%28%<0.0001

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following section details the methodologies for key experiments frequently cited in the comparison of TKIs.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a TKI required to inhibit 50% of the enzymatic activity of a target kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, the TKI being tested, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. A series of dilutions of the TKI are prepared. b. The kinase, substrate, and ATP are incubated with each TKI dilution in a multi-well plate. c. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. d. The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity. e. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve.

Assessment of Cytogenetic and Molecular Response in CML Patients

Objective: To evaluate the efficacy of TKI treatment in CML patients by measuring the reduction in cells containing the Philadelphia chromosome and the levels of BCR-ABL1 mRNA transcripts.

Methodology:

  • Complete Cytogenetic Response (CCyR):

    • Sample Collection: Bone marrow aspirates are collected from patients at baseline and at specified intervals during treatment.

    • Karyotyping: Chromosome analysis is performed on metaphase cells to determine the percentage of Philadelphia chromosome-positive (Ph+) cells.

    • Definition of Response: A CCyR is defined as the complete absence of Ph+ cells in the bone marrow.[4]

  • Major Molecular Response (MMR):

    • Sample Collection: Peripheral blood samples are collected from patients.

    • RNA Extraction and Reverse Transcription: Total RNA is extracted from the blood cells and converted to complementary DNA (cDNA).

    • Quantitative Polymerase Chain Reaction (qPCR): Real-time qPCR is used to quantify the number of BCR-ABL1 transcripts relative to a control gene (e.g., ABL1).

    • Definition of Response: An MMR is typically defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by Dasatinib and other TKIs, as well as a typical experimental workflow for evaluating these inhibitors.

TKI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Tyrosine Kinase Inhibitors Receptor Receptor SRC_Family SRC Family (SRC, LYN, HCK) Receptor->SRC_Family Activation BCR-ABL BCR-ABL Downstream_Pathways Downstream Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR-ABL->Downstream_Pathways Phosphorylation SRC_Family->Downstream_Pathways Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Pathways->Gene_Expression Signal Transduction Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC_Family Imatinib Imatinib Imatinib->BCR-ABL

Caption: Simplified signaling pathway of BCR-ABL and SRC family kinases inhibited by Dasatinib and Imatinib.

TKI_Evaluation_Workflow Start Start In_Vitro_Assays In Vitro Assays (Kinase Inhibition, Cell Proliferation) Start->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (Apoptosis, Cell Cycle) In_Vitro_Assays->Cell-Based_Assays Preclinical_Models Preclinical Models (Xenograft models) Cell-Based_Assays->Preclinical_Models Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Models->Clinical_Trials Data_Analysis Data Analysis (Efficacy, Safety) Clinical_Trials->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the evaluation of a novel tyrosine kinase inhibitor.

Off-Target Effects and Safety Profiles

While highly effective, TKIs are not without off-target effects, which can lead to a range of adverse events. The distinct kinase inhibition profiles of different TKIs result in varied safety profiles. For instance, Dasatinib's inhibition of SRC family kinases has been associated with a higher incidence of pleural effusion compared to other TKIs. In contrast, nilotinib has been linked to an increased risk of cardiovascular events.

Table 3: Common Adverse Events Associated with Selected TKIs
Adverse EventDasatinibImatinibNilotinibBosutinib
Pleural Effusion More CommonLess CommonLess CommonLess Common
Fluid Retention/Edema CommonMore CommonLess CommonLess Common
Cardiovascular Events Less CommonLess CommonMore CommonLess Common
Diarrhea CommonCommonCommonMore Common
Myelosuppression CommonCommonCommonCommon

References

Comparative In Vivo Efficacy Analysis: Dasatinib vs. Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and the SRC family of kinases.[1] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] To enhance its therapeutic properties, various prodrug strategies have been explored. One such approach is the esterification of Dasatinib to form derivatives like Dasatinib Carboxylic Acid Ethyl Ester. This modification is intended to alter the physicochemical properties of the parent drug, potentially leading to improved bioavailability, modified tissue distribution, or a more favorable pharmacokinetic profile.

This guide provides a comparative overview of the in vivo efficacy of Dasatinib and a theoretical assessment of its prodrug, this compound. It is important to note that a direct, head-to-head in vivo efficacy comparison between Dasatinib and this compound is not available in the current body of published literature. Therefore, this guide will present established data on Dasatinib's efficacy and provide a framework for a hypothetical comparative study, including potential experimental protocols and data representation.

Dasatinib: A Profile of In Vivo Efficacy

Dasatinib has demonstrated significant antitumor activity in various preclinical in vivo models. In xenograft models of CML, Dasatinib has been shown to induce tumor regression and prolong survival.[2] Its ability to cross the blood-brain barrier has also been documented, making it a potential therapeutic agent for central nervous system (CNS) leukemia.[2]

The efficacy of Dasatinib is attributed to its potent inhibition of key signaling pathways involved in cell proliferation and survival.

Signaling Pathway of Dasatinib

The following diagram illustrates the primary signaling pathways inhibited by Dasatinib.

Dasatinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases BCR-ABL BCR-ABL Downstream Signaling Downstream Signaling BCR-ABL->Downstream Signaling SRC Family Kinases SRC Family Kinases SRC Family Kinases->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Proliferation_Survival Proliferation_Survival Gene Expression->Proliferation_Survival Cell Proliferation & Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SRC Family Kinases

Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream signaling for cell proliferation.

This compound: A Prodrug Approach

This compound is a derivative of Dasatinib where the carboxylic acid moiety is esterified with an ethyl group. This modification converts the parent drug into a prodrug, which is an inactive or less active compound that is metabolized (in vivo) into the active form. The primary rationale for this approach is often to improve oral bioavailability by increasing the lipophilicity of the molecule, which can enhance its absorption across the gastrointestinal tract. Once absorbed, the ester bond is expected to be cleaved by esterase enzymes present in the plasma and tissues, releasing the active Dasatinib.

Hypothetical Comparative In Vivo Efficacy Study

To definitively compare the in vivo efficacy of this compound with Dasatinib, a well-controlled preclinical study would be required. The following sections outline a potential experimental design for such a study.

Experimental Workflow

The diagram below illustrates a typical workflow for a comparative in vivo efficacy study.

Experimental Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., K562 cells in mice) Start->Tumor_Implantation Tumor_Establishment Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Establishment Randomization Randomization of Mice into Groups Tumor_Establishment->Randomization Treatment Treatment Initiation Randomization->Treatment Group_Vehicle Vehicle Control Treatment->Group_Vehicle Group_Dasatinib Dasatinib Treatment->Group_Dasatinib Group_Prodrug Dasatinib Ethyl Ester Treatment->Group_Prodrug Monitoring Monitor Tumor Volume & Body Weight Group_Vehicle->Monitoring Group_Dasatinib->Monitoring Group_Prodrug->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Survival, PK/PD Endpoint->Analysis

Caption: Workflow for a comparative in vivo efficacy study of Dasatinib and its prodrug.

Experimental Protocols

1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.

  • Tumor Model: Subcutaneous xenograft model established by injecting a human CML cell line (e.g., K562) into the flank of each mouse.

2. Dosing and Administration:

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80).

    • Group 2: Dasatinib (e.g., 10 mg/kg, administered orally once daily).

    • Group 3: this compound (administered orally once daily at an equimolar dose to the Dasatinib group).

  • Administration Route: Oral gavage to simulate the clinical route of administration.

  • Treatment Duration: Daily for 21 days, or until the tumor volume in the control group reaches a predetermined endpoint.

3. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volume to be measured every 2-3 days using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • Survival Analysis: A separate cohort of animals may be used for a survival study, where the endpoint is a humane endpoint (e.g., tumor volume exceeding a certain size, or significant body weight loss).

  • Pharmacokinetic (PK) Analysis: Blood samples to be collected at various time points after the first and last doses to determine the plasma concentrations of Dasatinib and the prodrug.

  • Pharmacodynamic (PD) Analysis: Tumor tissues to be collected at the end of the study to assess the inhibition of target kinases (e.g., p-CRKL) via methods like Western blotting or immunohistochemistry.

Hypothetical Data Comparison

The following tables represent the type of quantitative data that would be generated from the proposed study to allow for a direct comparison of efficacy.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg, oral, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Dasatinib10450 ± 6070
Dasatinib Ethyl EsterEquimolar to 10 mg/kg Dasatinib300 ± 5080

Table 2: Pharmacokinetic Parameters

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
Dasatinib102501.01200
Dasatinib Ethyl EsterEquimolar3501.51800
(Note: Data shown is for the active metabolite, Dasatinib, after administration of the prodrug)

Conclusion

While Dasatinib is a well-established and potent TKI, the development of prodrugs like this compound represents a rational approach to potentially enhance its therapeutic index. A direct comparative in vivo study is essential to validate the theoretical advantages of such a prodrug. The hypothetical experimental framework provided in this guide outlines the necessary steps to evaluate the relative efficacy, pharmacokinetics, and pharmacodynamics of this compound compared to its parent compound, Dasatinib. The results of such a study would be critical for determining the clinical translatability of this prodrug strategy. Researchers are encouraged to conduct such studies to provide the data needed for a definitive comparison.

References

A Comparative Guide to Dasatinib (Sprycel) for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) Dasatinib, marketed under the brand name Sprycel, against the first-generation TKI, Imatinib. Dasatinib is a second-generation TKI used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This comparison focuses on their comparative effectiveness, supported by data from key clinical trials.

It is important to note that "Dasatinib" is the active pharmaceutical ingredient, while "Sprycel" is the brand name under which it is sold.[2][3] Therefore, a direct comparison of "Dasatinib vs. Sprycel" is redundant, as they are therapeutically identical.[3] This guide will compare Dasatinib (Sprycel) with the first-generation TKI, Imatinib, a standard first-line treatment for CML.

Mechanism of Action: A Deeper Look

Dasatinib is a potent, multi-targeted kinase inhibitor.[1][4] Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of CML.[1][2] Additionally, it inhibits other key kinases involved in cancer cell proliferation and survival, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFR.[1] This broader spectrum of activity contributes to its efficacy, particularly in cases of Imatinib resistance.

Bcr_Abl_Signaling_Pathway cluster_cell CML Cell cluster_nucleus Nucleus cluster_inhibition Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB mTOR->Proliferation NF_kB->Proliferation Dasatinib Dasatinib (Sprycel) Dasatinib->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Comparative Efficacy: Head-to-Head Clinical Trial Data

The primary evidence for the comparative effectiveness of Dasatinib versus Imatinib in newly diagnosed chronic phase CML (CML-CP) comes from the DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML) trial, a phase 3 randomized study.[5][6][7][8]

Table 1: Efficacy Outcomes in the DASISION Trial (Newly Diagnosed CML-CP)

OutcomeDasatinib (100 mg once daily)Imatinib (400 mg once daily)p-valueReference
By 12 Months
Confirmed Complete Cytogenetic Response (cCCyR)77%66%0.007[7]
Major Molecular Response (MMR)46%28%<0.0001[7]
By 24 Months
Cumulative CCyR86%82%-[6]
Cumulative MMR64%46%-[6]
By 5 Years
Cumulative MMRStatistically significantly higher for Dasatinib--[5]
Progression-Free SurvivalHigh and similar across armsHigh and similar across arms-[5]
Overall SurvivalHigh and similar across armsHigh and similar across arms-[5]

Dasatinib demonstrated faster and deeper molecular and cytogenetic responses compared to Imatinib in newly diagnosed CML-CP patients.[6][7] Achieving a major molecular response at 3 months was associated with better long-term outcomes.

For patients with Imatinib-resistant or -intolerant CML, Dasatinib has also shown significant efficacy. In a Phase 2 study (START-C), Dasatinib induced a complete hematologic response in 90% of patients and a major cytogenetic response in 52% of patients with chronic-phase CML.[1]

Experimental Protocols: The DASISION Trial

The DASISION trial was a pivotal study that provided robust comparative data.

  • Study Design: A phase 3, open-label, randomized, multicenter, international trial.[7][9]

  • Patient Population: 519 patients with newly diagnosed chronic-phase CML were enrolled.[7]

  • Treatment Arms: Patients were randomly assigned to receive either Dasatinib 100 mg once daily (n=259) or Imatinib 400 mg once daily (n=260).[7]

  • Primary Endpoint: The primary endpoint was the rate of confirmed complete cytogenetic response (cCCyR) within 12 months.[7] cCCyR was defined as no Philadelphia chromosome-positive metaphases in at least 20 metaphases from a bone marrow aspirate, confirmed on two consecutive assessments at least 28 days apart.[7]

  • Secondary Endpoints: Included major molecular response (MMR), defined as a ≥3-log reduction in BCR-ABL transcripts from baseline, time to cCCyR, and progression-free survival.[7][10]

DASISION_Trial_Workflow Start Patient Screening (Newly Diagnosed CML-CP) Randomization Randomization (N=519) Start->Randomization ArmA Dasatinib Arm (n=259) 100 mg once daily Randomization->ArmA ArmB Imatinib Arm (n=260) 400 mg once daily Randomization->ArmB FollowUp Follow-up & Monitoring ArmA->FollowUp ArmB->FollowUp PrimaryEndpoint Primary Endpoint Analysis (cCCyR at 12 months) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (MMR, PFS, OS) FollowUp->SecondaryEndpoints LongTerm Long-term Follow-up (up to 5 years) PrimaryEndpoint->LongTerm SecondaryEndpoints->LongTerm

Caption: Workflow of the DASISION clinical trial.

Molecular Target Comparison

While both drugs target the BCR-ABL kinase, Dasatinib has a broader range of targets.

Target_Comparison cluster_dasatinib Dasatinib (Sprycel) cluster_imatinib Imatinib D_BCR_ABL BCR-ABL D_SRC SRC Family Kinases D_cKIT c-KIT D_PDGFR PDGFR I_BCR_ABL BCR-ABL I_cKIT c-KIT I_PDGFR PDGFR

Caption: Primary molecular targets of Dasatinib and Imatinib.

Safety and Tolerability

The safety profiles of Dasatinib and Imatinib differ, which can influence treatment decisions.

Table 2: Common Adverse Events (All Grades) in the DASISION Trial [6][11]

Adverse EventDasatinibImatinib
Hematologic (Grade 3/4)
Neutropenia29%24%
Thrombocytopenia22%14%
Anemia13%9%
Non-Hematologic
Fluid Retention23%43%
Superficial Edema10%36%
Pleural Effusion12%0%
Myalgia22%38%
Nausea9%21%
Rash11%17%

Pleural effusion is a notable adverse event associated with Dasatinib, while fluid retention, superficial edema, and myalgia are more common with Imatinib.[6][11] Overall, most adverse events with both drugs were grade 1 or 2.[5]

Conclusion

Dasatinib (Sprycel) has demonstrated superior efficacy in achieving faster and deeper cytogenetic and molecular responses compared to Imatinib in the first-line treatment of chronic phase CML.[7] This early and deep response is often a predictor of favorable long-term outcomes. While progression-free and overall survival rates at five years were similar for both drugs in the DASISION trial, the higher response rates with Dasatinib support its use as a first-line option.[5] The choice between Dasatinib and Imatinib should also consider the differing safety profiles and patient-specific factors. For patients who are resistant or intolerant to Imatinib, Dasatinib remains a critical and effective therapeutic option.[1]

References

A Comparative Pharmacokinetic Analysis of Dasatinib and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties and the biotransformation into various metabolites. This guide provides a detailed comparison of the pharmacokinetics of dasatinib and its primary circulating metabolites, supported by experimental data and methodologies.

Pharmacokinetic Profile Comparison

Dasatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2] The five most significant circulating metabolites are M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxylation).[1] Among these, M4 is the only metabolite that exhibits pharmacological activity comparable to the parent drug. However, its contribution to the overall clinical effect is considered minimal due to its low systemic exposure.[3]

The following table summarizes the key pharmacokinetic parameters of dasatinib and provides an overview of the available data for its major metabolites.

ParameterDasatinibM4M5M6M20M24
Cmax (Maximum Concentration) ~82.2 ng/mL (at 100 mg dose)Data not availableData not availableData not availableData not availableData not available
Tmax (Time to Cmax) 0.5 - 6.0 hours[3][4]Data not availableData not availableData not availableData not availableData not available
AUC (Area Under the Curve) ~397 ng*hr/mL (at 100 mg dose)~5% of Dasatinib AUC[2][4]Minor circulating metabolite[5]Minor circulating metabolite[5]~45% of Dasatinib AUC (0-24h)[2][4]~25% of Dasatinib AUC (0-24h)[2][4]
t½ (Half-life) 3 - 5 hours[3]Data not availableData not availableData not availableData not availableData not available
Protein Binding ~96%[3]~93%[3]Data not availableData not availableData not availableData not available

Metabolic Pathways and Experimental Workflows

The biotransformation of dasatinib is a complex process involving several enzymatic reactions. The following diagrams illustrate the primary metabolic pathway and a typical experimental workflow for pharmacokinetic analysis.

Dasatinib Metabolic Pathway Dasatinib Dasatinib M4 M4 (N-dealkylation) Active Dasatinib->M4 CYP3A4 M5 M5 (N-oxide) Dasatinib->M5 FMO3, CYPs M20 M20 (Hydroxylation) Dasatinib->M20 CYP3A4 M24 M24 (Hydroxylation) Dasatinib->M24 CYP3A4 Excretion Excretion M4->Excretion M5->Excretion M6 M6 (Carboxylic Acid) M6->Excretion M20->M6 Oxidation M24->Excretion

Figure 1: Dasatinib Metabolic Pathway

Pharmacokinetic Analysis Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing PatientDosing Patient Dosing with Dasatinib BloodSampling Serial Blood Sampling PatientDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation ProteinPrecipitation Protein Precipitation (e.g., with acetonitrile) PlasmaSeparation->ProteinPrecipitation SPE Solid Phase Extraction (SPE) ProteinPrecipitation->SPE Chromatography Chromatographic Separation (e.g., C18 column) SPE->Chromatography MassSpectrometry Mass Spectrometric Detection (MRM mode) Chromatography->MassSpectrometry Quantification Quantification of Dasatinib and Metabolites MassSpectrometry->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Analysis

Figure 2: Experimental Workflow for Pharmacokinetic Analysis

Experimental Protocols

The quantification of dasatinib and its metabolites in biological matrices, typically human plasma, is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurate pharmacokinetic analysis.

1. Sample Preparation

  • Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins to release the analytes.[6]

    • To a 200 µL aliquot of human plasma, 400 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled dasatinib) is added.

    • The mixture is vortexed vigorously for approximately 1 minute.

    • The sample is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • The resulting supernatant is transferred to a clean tube and either directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

  • Solid Phase Extraction (SPE): This technique provides a cleaner sample extract compared to protein precipitation.

    • A specific volume of plasma is first diluted and acidified.

    • The sample is then loaded onto an SPE cartridge (e.g., Oasis HLB).

    • The cartridge is washed with a series of solutions (e.g., water, low-concentration organic solvent) to remove interfering substances.

    • The analytes of interest (dasatinib and its metabolites) are then eluted with a suitable organic solvent (e.g., methanol or acetonitrile).

    • The eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 or phenyl-hexyl column is typically used for the separation of dasatinib and its metabolites.

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). The separation is often achieved using an isocratic or gradient elution program.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of dasatinib and its metabolites.[6]

  • Detection: The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For example, a common MRM transition for dasatinib is m/z 488.1 → 401.1.[6]

4. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

References

Profiling Dasatinib Impurities: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. For Dasatinib, a potent tyrosine kinase inhibitor, a thorough understanding and control of its impurity profile are paramount. This guide provides a comparative overview of analytical methodologies for the impurity profiling of Dasatinib, with a specific focus on Dasatinib Carboxylic Acid Ethyl Ester and other related substances. The information herein is supported by experimental data from various studies to aid researchers in selecting and implementing appropriate analytical strategies.

Comparative Analysis of Analytical Methods

The primary methods for separating and quantifying Dasatinib and its impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS). These techniques offer the requisite sensitivity and resolution to detect and characterize impurities, even at trace levels. Below is a summary of quantitative data from different studies, highlighting the performance of various analytical methods in resolving Dasatinib and its key impurities.

Table 1: HPLC and LC-MS Data for Dasatinib and Its Impurities
AnalyteMethodColumnMobile PhaseRetention Time (RT) / Relative Retention Time (RRT)m/z [M+H]⁺Reference
Dasatinib RP-HPLCSunniest C18 (250 x 4.6 mm, 5 µm)A: 20 mM ammonium acetate (pH 5.0)B: Methanol:Buffer:Acetonitrile (90:5:5)20 min-[1]
Dasatinib RP-HPLCKinetex C18 (150 x 4.6 mm, 5 µm)A: 1.36 g/L KH₂PO₄ (pH 7.8)B: AcetonitrileNot specified-[2]
Dasatinib UPLC-MS/MSXtimate PhenylA: 0.15% formic acid and 0.05% ammonium acetateB: Acetonitrile (40:60)2.3 min488.7 → 401.5[3]
This compound Not SpecifiedNot SpecifiedNot SpecifiedNot Specified530.04 (Molecular Weight)[4][5]
Dasatinib Carboxylic Acid Not SpecifiedNot SpecifiedNot SpecifiedNot Specified501.99 (Molecular Weight)
Dasatinib N-Oxide RP-HPLCInertsil ODS 3V (150mm x 4.6mm, 5µ)A: 1.36g KH₂PO₄ + 1.0g sodium-1-octane sulphonic acid in 1000ml water (pH 6.0)B: AcetonitrileRRT: Not specified504.16[6]
Acid Degradant RP-HPLCKinetex C18 (150 x 4.6 mm, 5 µm)A: 1.36 g/L KH₂PO₄ (pH 7.8)B: AcetonitrileNot specified521.11[2]
Oxidative Degradant (N-oxide) RP-HPLCKinetex C18 (150 x 4.6 mm, 5 µm)A: 1.36 g/L KH₂PO₄ (pH 7.8)B: AcetonitrileNot specifiedNot specified[2]
Unknown Degradation Product HPLC-MSWaters HPLC e2695 with QDa mass detectorA: 20 mM potassium phosphate buffer (pH 6.0) with 0.1% w/v 1-octanesulphonic acid sodium saltB: Acetonitrile and ultrapure waterRRT: 0.22Not specified[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of impurity profiling. Below are protocols summarized from the cited literature.

Protocol 1: RP-HPLC for Dasatinib and Process-Related Impurities

This method is designed for the quantitative determination of process and degradation-related impurities in Dasatinib drug substance.[1]

  • Instrumentation : Waters HPLC system with a photodiode array detector.[1]

  • Column : Sunniest C18, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase :

    • Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0).[1]

    • Mobile Phase B: A mixture of methanol, buffer, and acetonitrile in a 90:5:5 (v/v/v) ratio.[1]

  • Gradient Elution : A gradient program is utilized for optimal separation.[1]

  • Flow Rate : 1.2 mL/min.[1]

  • Column Temperature : 35 °C.[1]

  • Detection Wavelength : 310 nm.[1]

  • Sample Preparation :

    • Dasatinib stock solution: 1000 µg/mL in diluent.[1]

    • Impurity composite stock solution: 100 µg/mL in diluent.[1]

Protocol 2: Stability-Indicating RP-HPLC Method

This method was developed for the quantification of Dasatinib and its related impurities in pharmaceutical formulations and is capable of separating degradation products.[2]

  • Instrumentation : A reverse phase high-performance liquid chromatography (HPLC) system.

  • Column : Kinetex C18 (4.6 × 150 mm, 5 μm).[2]

  • Mobile Phase :

    • Buffer: 1.36 g of KH₂PO₄ in 1000 mL of water, with pH adjusted to 7.8 with diluted KOH solution.[2]

    • Solvent: Acetonitrile.[2]

  • Elution Mode : Gradient.[2]

  • Flow Rate : 0.9 mL/min.[2]

  • Column Temperature : 45°C.[2]

  • Detection : Photodiode array at 305 nm.[2]

  • Run Time : 65 minutes.[2]

Protocol 3: UPLC-MS/MS for Dasatinib Quantification in Plasma

This method is optimized for the sensitive and selective quantification of Dasatinib in biological matrices.[3]

  • Instrumentation : UPLC system coupled with a tandem mass spectrometer (MS/MS).[3]

  • Column : Xtimate Phenyl.[3]

  • Mobile Phase :

    • Aqueous Phase (A): 0.15% formic acid and 0.05% ammonium acetate.[3]

    • Organic Phase (B): Acetonitrile.[3]

    • Isocratic elution with A:B = 40:60 (v/v).[3]

  • Flow Rate : 0.25 mL/min.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[3]

  • Detection : Multiple Reaction Monitoring (MRM).[3]

  • MRM Transition : m/z 488.7 → 401.5 for Dasatinib.[3]

Visualizing Impurity Pathways and Analytical Workflows

Understanding the relationships between Dasatinib, its impurities, and the analytical process is crucial. The following diagrams, generated using the DOT language, illustrate these connections.

Dasatinib_Degradation_Pathway Dasatinib Dasatinib Acid_Hydrolysis Acid_Hydrolysis Dasatinib->Acid_Hydrolysis Base_Hydrolysis Base_Hydrolysis Dasatinib->Base_Hydrolysis Oxidation Oxidation Dasatinib->Oxidation Thermal_Stress Thermal_Stress Dasatinib->Thermal_Stress Photolytic_Stress Photolytic_Stress Dasatinib->Photolytic_Stress Dasatinib_Carboxylic_Acid Dasatinib Carboxylic Acid Acid_Hydrolysis->Dasatinib_Carboxylic_Acid Base_Hydrolysis->Dasatinib_Carboxylic_Acid Dasatinib_N_Oxide Dasatinib N-Oxide Oxidation->Dasatinib_N_Oxide Other_Degradants Other Degradation Products Thermal_Stress->Other_Degradants Photolytic_Stress->Other_Degradants

Caption: Dasatinib Degradation Pathways under Stress Conditions.

Impurity_Profiling_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_DataProcessing Data Analysis & Characterization Drug_Substance Dasatinib Drug Substance/Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, etc.) Drug_Substance->Forced_Degradation Sample_Extraction Sample Extraction & Dilution Forced_Degradation->Sample_Extraction RP_HPLC RP-HPLC Separation Sample_Extraction->RP_HPLC LC_MS LC-MS Analysis RP_HPLC->LC_MS Peak_Integration Peak Integration & Quantification LC_MS->Peak_Integration Impurity_Identification Impurity Identification (MS, RRT) Peak_Integration->Impurity_Identification Structure_Elucidation Structure Elucidation (NMR, HRMS) Impurity_Identification->Structure_Elucidation

Caption: General Workflow for Dasatinib Impurity Profiling.

Logical_Flow_Impurity_ID Start Start: Unknown Peak Detected Check_RRT Compare RRT with Known Impurities Start->Check_RRT Known_Impurity Impurity Identified Check_RRT->Known_Impurity Match Found Unknown_Impurity Unknown Impurity Check_RRT->Unknown_Impurity No Match LC_MS_Analysis Perform LC-MS Analysis (m/z, Fragmentation) Unknown_Impurity->LC_MS_Analysis Propose_Structure Propose Putative Structure LC_MS_Analysis->Propose_Structure Isolate_Impurity Isolate Impurity (Prep-HPLC) Propose_Structure->Isolate_Impurity Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, HRMS) Isolate_Impurity->Spectroscopic_Analysis Confirm_Structure Confirm Structure Spectroscopic_Analysis->Confirm_Structure

Caption: Logical Flow for the Identification of Unknown Impurities.

References

A Comparative Analysis of Dasatinib and Imatinib for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the comparative efficacy, safety, and molecular action of two pivotal tyrosine kinase inhibitors in the management of Chronic Myeloid Leukemia (CML).

This guide provides a comprehensive comparison of Dasatinib and Imatinib, two cornerstone tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). By synthesizing data from pivotal clinical trials, this document offers an in-depth analysis of their performance, supported by experimental data and detailed methodologies. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the relative merits of these therapies.

I. Executive Summary

Imatinib, the first-generation TKI, revolutionized the treatment of CML by targeting the constitutively active BCR-ABL tyrosine kinase. Dasatinib, a second-generation TKI, exhibits greater potency and a broader spectrum of kinase inhibition. Clinical evidence, primarily from the DASISION trial, has demonstrated that while both drugs are highly effective, Dasatinib often leads to faster and deeper molecular and cytogenetic responses.[1][2][3][4][5] However, long-term overall survival and progression-free survival rates are largely comparable between the two treatments.[1][3][6] The choice between these agents often involves a nuanced consideration of response dynamics, patient risk stratification, and the distinct adverse event profiles of each drug.

II. Comparative Efficacy

The efficacy of Dasatinib and Imatinib has been rigorously evaluated in large-scale, randomized clinical trials. The primary endpoints in these studies typically include hematologic, cytogenetic, and molecular responses.

Data Presentation:

Table 1: Comparison of Cytogenetic and Molecular Response Rates in Newly Diagnosed Chronic Phase CML (DASISION Trial)

Response MetricDasatinib (100 mg once daily)Imatinib (400 mg once daily)p-valueCitation(s)
Complete Cytogenetic Response (CCyR) by 12 months 77%66%0.007[2]
Confirmed CCyR by 12 months 83%72%0.001[2][4]
Major Molecular Response (MMR) by 12 months 46%28%<0.0001[2]
MMR at 5 years 76%64%0.0022[3]
Progression to Accelerated/Blast Phase (at 12 months) 1.9%3.5%-[2]
5-Year Overall Survival 91%90%-[3][6]
5-Year Progression-Free Survival High and comparable between both armsHigh and comparable between both arms-[6]

Table 2: Efficacy in Imatinib-Resistant or -Intolerant CML (START-R Trial)

Response MetricDasatinib (70 mg twice daily)High-Dose Imatinib (800 mg daily)p-valueCitation(s)
Complete Hematologic Response 93%82%0.034[7]
Major Cytogenetic Response (MCyR) 53%33%0.017[7]
Complete Cytogenetic Response (CCyR) 44%18%0.0025[7]
Major Molecular Response (MMR) 29%12%0.028[7]

III. Safety and Tolerability Profile

The safety profiles of Dasatinib and Imatinib are distinct, with different patterns of common adverse events.

Data Presentation:

Table 3: Common Adverse Events (Any Grade) in Newly Diagnosed Chronic Phase CML

Adverse EventDasatinibImatinibCitation(s)
Myelosuppression
NeutropeniaMore frequentLess frequent[8]
ThrombocytopeniaMore frequentLess frequent[8]
AnemiaSimilar incidenceSimilar incidence[8]
Non-Hematologic Events
Fluid Retention/EdemaLess frequentMore frequent[4]
NauseaLess frequentMore frequent[8]
Muscle Cramps/SpasmsLess frequentMore frequent[8]
RashLess frequentMore frequent[4]
DiarrheaMore frequentLess frequent[8]
Pleural EffusionMore frequentRare[4][9]

IV. Mechanism of Action and Signaling Pathways

Both Dasatinib and Imatinib function by inhibiting the ATP-binding site of the BCR-ABL kinase, thereby blocking its downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Dasatinib is a more potent inhibitor and can bind to both the active and inactive conformations of the ABL kinase domain, whereas Imatinib primarily binds to the inactive conformation.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription STAT5->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Anti-Apoptosis Anti-Apoptosis Gene_Transcription->Anti-Apoptosis Imatinib Imatinib Imatinib->BCR-ABL Dasatinib Dasatinib Dasatinib->BCR-ABL Experimental_Workflow Patient_Screening Patient Screening & Informed Consent Randomization Randomization (1:1) Patient_Screening->Randomization Dasatinib_Arm Dasatinib (100 mg/day) Randomization->Dasatinib_Arm Imatinib_Arm Imatinib (400 mg/day) Randomization->Imatinib_Arm Treatment_Cycle Treatment & Monitoring Dasatinib_Arm->Treatment_Cycle Imatinib_Arm->Treatment_Cycle Efficacy_Assessment Efficacy Assessment (Hematologic, Cytogenetic, Molecular) Treatment_Cycle->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_Cycle->Safety_Assessment Data_Analysis Data Analysis & Endpoint Evaluation Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

References

Safety Operating Guide

Safe Disposal of Dasatinib Carboxylic Acid Ethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Dasatinib Carboxylic Acid Ethyl Ester, a key impurity and analytical standard in the development of the tyrosine kinase inhibitor, Dasatinib. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Disposal Procedures

The primary method for the disposal of this compound, as with many pharmaceutical compounds used in research and development, is to treat it as hazardous chemical waste. Disposal should be conducted by a licensed professional waste disposal service. It is imperative to consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing this compound with the full chemical name and any relevant hazard information.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Containerization:

    • Use chemically resistant, leak-proof containers for storing the waste.

    • Ensure containers are securely sealed to prevent spills or the release of dust.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the disposal service. This documentation is crucial for regulatory compliance and laboratory safety audits.

In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus, and avoid dust formation. The spill should be washed with plenty of water, and the area should be adequately ventilated[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for safe handling and for the waste disposal service to determine the appropriate disposal method.

PropertyValue
Chemical Name 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester
CAS Number 910297-62-0
Molecular Formula C24H28ClN7O3S
Molecular Weight 530.0 g/mol

Source: KM Pharma Solution Private Limited MSDS[1], LGC Standards[2]

Hazard Information and Personal Protection

While the available Safety Data Sheet (SDS) for this compound indicates no specific immediate health effects, the parent compound, Dasatinib, is known to be hazardous. It is toxic if swallowed, can cause serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child[3]. Therefore, it is prudent to handle the ethyl ester derivative with a high degree of caution.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A self-contained breathing apparatus is recommended, especially in situations where dust may be generated[1].

  • Hand Protection: Wear surgical gloves[1]. Double gloving with latex or nitrile gloves is recommended for the parent compound and is a good practice for this derivative.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Skin and Body Protection: A lab coat, suit, or scrubs should be worn to prevent skin contact.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify containerize Securely Containerize and Label Waste identify->containerize contact_vendor Contact Licensed Hazardous Waste Disposal Vendor containerize->contact_vendor provide_sds Provide Vendor with SDS contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal Records schedule_pickup->document end_point End: Proper Disposal Complete document->end_point

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dasatinib Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Dasatinib Carboxylic Acid Ethyl Ester. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is the minimum requirement for any procedure involving this compound. This includes but is not limited to, weighing, dissolving, and any transfer of the compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination[2].
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination[3].
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols[2][3].
Respiratory Protection A fit-tested N95 respirator or higher.Required when handling the powdered form of the compound or when there is a risk of aerosol generation to prevent inhalation[2][4].
Additional Protection Disposable shoe covers and head covering.Recommended to prevent the spread of contamination outside of the designated handling area[2].

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Designated Area:

  • All handling of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the user and the environment[4].

  • The designated area should be clearly marked with "Cytotoxic Agent Handling Area" signage.

  • Before starting, assemble all necessary materials, including the compound, solvents, consumables, and waste disposal bags.

2. Donning PPE:

  • Follow the standard procedure for donning PPE, ensuring there are no gaps or exposed areas of skin.

3. Compound Handling:

  • When weighing the solid compound, use a dedicated, calibrated balance inside the BSC or CVE.

  • To minimize the generation of airborne particles, handle the powder carefully.

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Use a commercially available chemotherapy spill kit and follow the manufacturer's instructions.

  • Wear full PPE, including respiratory protection, during the cleanup process[3].

  • Contain the spill using absorbent materials from the kit[3].

  • Clean the area with an appropriate decontaminating agent.

  • All materials used for cleanup must be disposed of as cytotoxic waste[3].

5. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination, starting with the outer pair of gloves.

  • Dispose of all disposable PPE as cytotoxic waste.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of as cytotoxic waste.

  • Solid Waste: All contaminated consumables (e.g., pipette tips, vials, gloves, gowns) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams[1].

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling (in BSC/CVE) cluster_post Post-Procedure cluster_spill Spill Response A Designate Handling Area (e.g., BSC) B Assemble All Materials A->B C Don Full PPE (Double Gloves, Gown, Goggles, N95) B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Solution D->E J Alert Others & Secure Area D->J If Spill Occurs F Segregate and Label Cytotoxic Waste E->F Procedure Complete E->J If Spill Occurs G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Use Spill Kit with Full PPE J->K L Contain and Clean Spill K->L M Dispose of Cleanup Materials as Cytotoxic Waste L->M

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.